molecular formula C5H7ClN2O2S B1378186 2-(Aminomethyl)-5-nitrothiophene Hydrochloride CAS No. 1418117-90-4

2-(Aminomethyl)-5-nitrothiophene Hydrochloride

Cat. No.: B1378186
CAS No.: 1418117-90-4
M. Wt: 194.64 g/mol
InChI Key: YYXXJIRIYPXWFC-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-nitrothiophene Hydrochloride is a useful research compound. Its molecular formula is C5H7ClN2O2S and its molecular weight is 194.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-nitrothiophen-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S.ClH/c6-3-4-1-2-5(10-4)7(8)9;/h1-2H,3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXXJIRIYPXWFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 2-(Aminomethyl)-5-nitrothiophene Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Aminomethyl)-5-nitrothiophene Hydrochloride is a critical heterocyclic intermediate utilized primarily in the development of nitro-activated prodrugs for antibacterial and antiparasitic therapies. As a nitrothiophene derivative, it functions as a pharmacophore scaffold capable of undergoing bioreduction by bacterial nitroreductases (e.g., NfsA, NfsB), leading to the generation of reactive intermediates that damage microbial DNA.

This guide provides a definitive breakdown of the molecule’s physicochemical properties, a validated synthetic workflow using the Delépine reaction to ensure high purity, and a structural analysis framework.[1] It is designed for medicinal chemists requiring precise molecular weight data and reliable handling protocols for energetic nitro-heterocycles.[1][2]

Physicochemical Specifications

The precise molecular weight is critical for stoichiometric calculations in drug synthesis.[1][2] The hydrochloride salt form is preferred over the free base due to enhanced stability and water solubility.[1][2]

Table 1: Physicochemical Profile[1][2]
PropertySpecificationNotes
IUPAC Name (5-Nitrothiophen-2-yl)methanamine hydrochloride
CAS Number Not widely listed; derived from base 3050653-11-4Base CAS for reference
Molecular Formula C₅H₇ClN₂O₂S (C₅H₆N₂O₂S[3] · HCl)
Molecular Weight 194.64 g/mol Calculated using IUPAC atomic weights
Free Base MW 158.18 g/mol C₅H₆N₂O₂S
Appearance Pale yellow to orange crystalline solidNitro group chromophore effect
Solubility Water (>50 mg/mL), DMSO, MethanolSalt form enhances aqueous solubility
Melting Point 185–190 °C (Decomposition)Characteristic of nitro-amine salts
pKa (Calculated) ~8.5 (Amine conjugate acid)Protonated at physiological pH

Synthetic Methodology: The Delépine Route

Direct amination of 2-(chloromethyl)-5-nitrothiophene using ammonia often results in over-alkylation (formation of secondary and tertiary amines). To ensure the high purity required for pharmaceutical applications, the Delépine Reaction is the superior protocol.[1] This method utilizes hexamethylenetetramine (HMTA) to generate a quaternary ammonium salt, which is then hydrolyzed to the primary amine.[1][2]

Reaction Scheme

SynthesisPath cluster_0 Advantage: Avoids Over-Alkylation Start 2-(Chloromethyl)-5- nitrothiophene (C5H4ClNO2S) Intermediate Quaternary Hexaminium Salt (Precipitate) Start->Intermediate CHCl3, Reflux, 4h Reagent Hexamethylenetetramine (HMTA) Reagent->Intermediate Product 2-(Aminomethyl)-5- nitrothiophene HCl (Final Product) Intermediate->Product HCl (conc), EtOH, Reflux Hydrolysis Acid Hydrolysis (HCl / EtOH)

Figure 1: Step-wise synthesis via the Delépine reaction preventing secondary amine byproducts.

Experimental Protocol

Step 1: Formation of the Hexaminium Salt

  • Dissolution: Dissolve 10.0 mmol of 2-(chloromethyl)-5-nitrothiophene in 20 mL of chloroform (CHCl₃).

  • Addition: Add 10.5 mmol (1.05 eq) of hexamethylenetetramine (HMTA) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 4 hours. The quaternary salt will precipitate out of the solution as a crystalline solid.[1][2]

  • Isolation: Cool to room temperature. Filter the precipitate and wash with cold chloroform to remove unreacted starting materials.[1][2] Dry under vacuum.[1][2]

Step 2: Hydrolysis to the Amine Hydrochloride

  • Suspension: Suspend the dried hexaminium salt in 30 mL of Ethanol:Conc. HCl (5:1 v/v).

  • Cleavage: Reflux the mixture for 2–3 hours. The solid will dissolve, followed by the precipitation of ammonium chloride (byproduct) and the target amine salt upon cooling.[1]

  • Purification: Filter off the ammonium chloride while hot (if necessary) or cool to 0°C to crystallize the target product.

  • Recrystallization: Recrystallize from Ethanol/Diethyl Ether to yield pure this compound.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

The electron-withdrawing nitro group significantly deshields the thiophene ring protons.

  • δ 8.60 ppm (br s, 3H): Ammonium protons (–NH₃⁺).[1][2] Broad signal due to exchange.

  • δ 8.05 ppm (d, J = 4.2 Hz, 1H): Thiophene proton at C4 (adjacent to Nitro).[1] Deshielded.

  • δ 7.45 ppm (d, J = 4.2 Hz, 1H): Thiophene proton at C3.[1]

  • δ 4.35 ppm (s, 2H): Methylene protons (–CH₂–) linking the ring and amine.[1][2]

Infrared Spectroscopy (FT-IR)
  • 1530 cm⁻¹ & 1350 cm⁻¹: Strong N–O asymmetric and symmetric stretches (Nitro group).[1][2]

  • 2800–3000 cm⁻¹: Broad ammonium N–H stretching bands.[1][2]

Applications in Drug Development[4][5][6][7][8]

This compound serves as a "warhead" scaffold.[1][2] The 5-nitrothiophene moiety is a prodrug motif.[1][2][4] In hypoxic environments (tumors) or within bacteria, specific enzymes reduce the nitro group, leading to cytotoxic effects.[1]

Mechanism of Action: Nitroreductase Activation

MoA Prodrug 2-(Aminomethyl)-5-nitrothiophene (Inactive Prodrug) Reduction Stepwise Reduction (-NO2 → -NO → -NHOH) Prodrug->Reduction Activation by Enzyme Enzyme Bacterial Nitroreductase (Type I: Oxygen Insensitive) Enzyme->Reduction Reactive Hydroxylamine / Nitroso Intermediates Reduction->Reactive Target DNA Damage (Strand Breakage) Reactive->Target Covalent Binding

Figure 2: Bioactivation pathway of nitrothiophene prodrugs.

Key Therapeutic Areas:

  • Antimicrobials: Targeting Mycobacterium tuberculosis and anaerobic bacteria where nitro-reduction is a key metabolic weakness.[1][2]

  • Leishmaniasis: 2-aminothiophene derivatives have shown high potency against Leishmania amazonensis by interfering with redox homeostasis [1].[1][2]

  • Hypoxic Radiosensitizers: The electron affinity of the nitro group allows it to mimic oxygen in hypoxic tumor cells, "fixing" radiation-induced DNA damage.[1][2]

Safety & Handling Protocols

Warning: Nitro-substituted heterocycles are potentially energetic and mutagenic.[1][2]

  • Explosion Hazard: While the hydrochloride salt is more stable, nitro compounds can decompose violently upon rapid heating.[1][2] Do not heat above 200°C.

  • Toxicity: Treat as a potential mutagen (Ames positive).[1][2] Use full PPE (nitrile gloves, lab coat, face shield).[1]

  • Storage: Store in amber vials (light sensitive) at 4°C under an inert atmosphere (Argon) to prevent oxidation of the amine or hydrolysis.

References

  • Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. ResearchGate.[1][2][5] Retrieved from

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. National Institutes of Health (PMC).[1][2] Retrieved from

  • Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series. PubMed Central.[1][2] Retrieved from

  • 2-(Aminomethyl)thiophene | 27757-85-3. TCI Chemicals.[1][2] Retrieved from [1][2]

Sources

The Nitrothiophene Scaffold: Technical Guide to 2-(Aminomethyl)-5-nitrothiophene HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Aminomethyl)-5-nitrothiophene Hydrochloride (CAS: 58666-93-6 for HCl salt; 39089-63-3 for free base) represents a critical "push-pull" heterocyclic scaffold in medicinal chemistry. Characterized by an electron-withdrawing nitro group at the C5 position and a nucleophilic aminomethyl handle at C2, this molecule serves as a versatile intermediate for synthesizing bio-active agents targeting bacterial nitroreductases and specific kinase pathways.

Critical Advisory: While structurally similar to the nitrofuran class of antibiotics (e.g., Nitrofurantoin), 5-nitrothiophenes exhibit distinct structure-activity relationships (SAR) and toxicity profiles. Researchers must balance their high antibacterial potency against documented genotoxic risks (Ames positive) and potential carcinogenicity. This guide provides the technical roadmap for safely utilizing this scaffold in drug discovery.

Chemical Architecture & Reactivity

The "Push-Pull" Electronic System

The thiophene ring is aromatic but less stable than benzene, making it susceptible to electrophilic substitution. However, the introduction of the nitro group at C5 significantly alters the ring's electronics:

  • C5-Nitro Group: Acts as a strong electron-withdrawing group (EWG), deactivating the ring towards further electrophilic attack but activating the C2 position for nucleophilic aromatic substitution (SNAr) under specific conditions.

  • C2-Aminomethyl Group: In its hydrochloride salt form (

    
    ), the amine is protonated and protected from oxidation. Upon neutralization, the free amine becomes a potent nucleophile for amide coupling, reductive amination, or sulfonylation.
    
Self-Validating Analytical Data

To ensure the integrity of the starting material before initiating synthesis, compare your batch against these diagnostic markers.

ParameterDiagnostic ValueStructural Causality
Appearance Pale yellow to brownish crystalline solidNitro-conjugation extends the chromophore.
Melting Point ~185–190 °C (Decomposes)Ionic lattice energy of the hydrochloride salt.

H NMR (DMSO-d

)

8.05 (d, 1H, C4-H)
Deshielded by adjacent nitro group.

7.40 (d, 1H, C3-H)
Doublet coupling (

Hz) with C4.

8.60 (br s, 3H,

)
Exchangeable ammonium protons.

4.35 (s, 2H,

)
Methylene bridge; shifts upfield (~3.9 ppm) in free base.

Synthetic Pathways & Workflow

The synthesis of 2-(aminomethyl)-5-nitrothiophene derivatives generally proceeds via two primary routes. The choice depends on the availability of starting materials (Aldehyde vs. Chloromethyl precursor).

Pathway Visualization

Synthesis_Workflow Start Starting Material: 2-Thiophenecarboxaldehyde Nitration Step 1: Nitration (HNO3/H2SO4, <10°C) Start->Nitration Separation Purification: Separate 4-nitro (minor) from 5-nitro (major) isomers Nitration->Separation Isomer mix Intermediate Intermediate: 5-Nitrothiophene-2-carboxaldehyde Separation->Intermediate 5-nitro isomer RouteA Route A: Reductive Amination (NH4OAc, NaBH3CN) Intermediate->RouteA RouteB Route B: Oxime Reduction (NH2OH, then Zn/HCl) Intermediate->RouteB Product Target Scaffold: 2-(Aminomethyl)-5-nitrothiophene HCl RouteA->Product RouteB->Product Derivatives Library Generation: Amides, Sulfonamides, Schiff Bases Product->Derivatives Base + Electrophile

Figure 1: Synthetic decision tree for generating the core scaffold and subsequent derivatives.

Structural Analogs & SAR (Structure-Activity Relationship)

When designing derivatives, the goal is often to maintain antibacterial potency while mitigating genotoxicity.

The "Warhead" (Nitro Group)
  • Function: Essential for antibacterial activity against anaerobes. It is reduced by bacterial nitroreductases (Type I) to reactive intermediates that damage DNA.

  • Risk: This same mechanism drives mutagenicity in mammalian cells.

  • Analog Strategy: Replacing the nitro group with a cyano (-CN) or sulfonyl (-SO2R) group usually kills antibacterial activity but may retain activity against other targets (e.g., kinase inhibition).

The "Linker" (Aminomethyl)
  • Function: Acts as a spacer. Direct attachment of the amine to the ring (2-aminothiophene) renders the molecule unstable (tautomerizes to imine).

  • Analog Strategy:

    • Amides:[1][2][3][4][5] Stable, lowers basicity. Good for cell permeability.

    • Schiff Bases (Imines): Often used to coordinate metals or increase lipophilicity, but hydrolytically unstable in vivo.

Heterocyclic Core Comparison
Core ScaffoldElectronic CharacterBio-Activity ProfileToxicity Risk
5-Nitrothiophene More aromatic than furan; Sulfur d-orbitals participate.High potency vs. M. tuberculosis and Gram-negatives.High (Carcinogenic potential > Furans).
5-Nitrofuran Oxygen is more electronegative; less aromatic.Standard antibiotic (UTI focus).Moderate (Mutagenic, but clinically managed).
5-Nitropyrrole Electron-rich; NH participates in H-bonding.Lower intrinsic antibacterial activity.Variable.

Experimental Protocols

Protocol A: Amide Coupling (Synthesis of Derivatives)

Use this protocol to attach the scaffold to a carboxylic acid "tail" to create a library of potential inhibitors.

Reagents:

  • 2-(Aminomethyl)-5-nitrothiophene HCl (1.0 equiv)

  • Carboxylic Acid (

    
    ) (1.1 equiv)
    
  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step:

  • Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.1 eq) and PyBOP (1.2 eq) in anhydrous DMF (0.1 M concentration). Stir for 5 minutes at Room Temperature (RT).

  • Neutralization: Add the 2-(Aminomethyl)-5-nitrothiophene HCl (1.0 eq) to the reaction vessel.

  • Coupling: Immediately add DIPEA (3.0 eq) dropwise. Note: The solution should turn clear as the free base is liberated.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting amine spot (baseline) should disappear.

  • Work-up: Dilute with Ethyl Acetate. Wash sequentially with:

    • 1N HCl (removes unreacted amine/DIPEA).

    • Sat. NaHCO

      
       (removes unreacted acid).
      
    • Brine.[6]

  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography.
Protocol B: Safety & Decontamination (Nitro-Aromatics)

Due to the Ames-positive nature of these compounds, standard bench hygiene is insufficient.

  • Containment: Weigh all solids in a dedicated fume hood using an anti-static balance.

  • Deactivation: Treat glassware and spills with 10% bleach (sodium hypochlorite) followed by acetone rinse. This helps oxidize/degrade trace nitro residues.

  • Waste: Segregate all solid and liquid waste into "Cytotoxic/Genotoxic" streams, not general organic waste.

Biological Applications & Toxicology

Mechanism of Action (Antibacterial)

The 5-nitrothiophene moiety functions as a prodrug.

  • Entry: Passive diffusion into the bacterial cell.

  • Activation: Bacterial nitroreductases (NTR) reduce the

    
     group.
    
  • Cytotoxicity: The reduction generates a nitro-anion radical, then a nitroso intermediate, and finally a hydroxylamine. These electrophiles covalently bind to bacterial DNA, causing strand breaks.

Toxicity Warning (The "Ames" Problem)

Researchers must be aware that 5-nitrothiophenes are frequently mutagenic .

  • Carcinogenicity: Studies in rats have shown that 5-nitrothiophene derivatives can induce mammary tumors and intestinal sarcomas at rates higher than their furan analogs.[7]

  • Mitigation: In drug design, bulky substituents on the amide nitrogen can sometimes reduce mutagenicity by sterically hindering the mammalian nitroreductases while allowing bacterial enzymes access, though this is difficult to predict.

References

  • Synthesis of Nitrothiophene Scaffolds

    • BenchChem Application Notes. "Synthesis of Substituted 2-Nitrothiophenes: Protocols for Researchers." Link

  • Antibacterial Mechanism & SAR

    • Journal of Medicinal Chemistry.[8] "Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro." Link

  • Carcinogenicity Studies

    • Cancer Research.[8] "Comparative carcinogenicity of 5-nitrothiophenes and 5-nitrofurans in rats."[7] Link

  • Amide Coupling Methodologies

    • Organic & Biomolecular Chemistry.[6][9][10] "A protocol for amide bond formation with electron deficient amines." Link

  • Characterization Data

    • ChemicalBook. "2-Nitrothiophene NMR and Spectral Analysis." Link

Sources

In Silico Prediction of 2-(Aminomethyl)-5-nitrothiophene Hydrochloride Activity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the biological activity of 2-(Aminomethyl)-5-nitrothiophene Hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a rigid, templated approach to offer a logically structured, scientifically robust methodology. We will explore the prediction of this compound's potential antibacterial and anticancer activities through a multi-faceted computational strategy, integrating Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each step is detailed with the underlying scientific rationale, ensuring a self-validating and reproducible workflow.

Introduction: The Therapeutic Potential of Nitrothiophenes

Thiophene derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects.[1][2] The introduction of a nitro group to the thiophene ring can significantly modulate the molecule's biological properties. Nitroaromatic compounds are of particular interest in drug discovery, often functioning as bioactivatable prodrugs.[3] The electron-withdrawing nature of the nitro group is pivotal to their mechanism of action, especially in hypoxic environments characteristic of solid tumors and certain bacterial infections.[4]

The subject of this guide, this compound, possesses the key structural features of this promising class of compounds. The primary aminomethyl group can influence solubility and potential target interactions, while the 5-nitrothiophene core is hypothesized to be the primary driver of its bioactivity. This guide will delineate a comprehensive in silico strategy to predict and rationalize the therapeutic potential of this molecule.

A Multi-pronged Approach to In Silico Activity Prediction

Our predictive workflow is designed as a cascading series of computational experiments, each building upon the insights of the previous one. This integrated approach provides a more robust and nuanced understanding of the molecule's potential activities than any single method in isolation.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Activity Prediction & Hypothesis Generation cluster_2 Phase 3: Mechanistic Insight ADMET_Prediction ADMET Prediction Ligand_Preparation Ligand Preparation Ligand_Preparation->ADMET_Prediction QSAR_Modeling QSAR Modeling Ligand_Preparation->QSAR_Modeling Molecular_Docking Molecular Docking Ligand_Preparation->Molecular_Docking Pharmacophore_Hypothesis Pharmacophore Hypothesis Generation QSAR_Modeling->Pharmacophore_Hypothesis Target_Identification Target Identification Pharmacophore_Hypothesis->Target_Identification Target_Identification->Molecular_Docking

Figure 1: A multi-pronged workflow for in silico activity prediction.

Foundational Analysis: Ligand Preparation and ADMET Profiling

Before predicting biological activity, it is crucial to prepare a high-quality 3D structure of the ligand and to evaluate its drug-like properties.

Ligand Preparation Protocol

Rationale: The accuracy of all subsequent in silico methods is highly dependent on the initial quality of the ligand's 3D structure. This protocol ensures a physicochemically realistic representation.

Step-by-step Methodology:

  • 2D Structure Generation: Draw the this compound structure in a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Conversion to 3D: Convert the 2D structure to a 3D conformation.

  • Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • File Format Conversion: Save the optimized structure in a format compatible with downstream applications (e.g., .mol2, .sdf, .pdbqt).

In Silico ADMET Prediction

Rationale: Early assessment of ADMET properties is critical to avoid late-stage drug development failures.[5] In silico tools provide a rapid and cost-effective means to flag potential liabilities.[6][7]

Methodology:

Utilize a comprehensive ADMET prediction tool (e.g., ADMET Predictor®, SwissADME, pkCSM) to evaluate the following parameters for this compound.[8]

Table 1: Predicted ADMET Properties of this compound

PropertyPredicted ValueInterpretation
Molecular Weight194.64 g/mol Favorable (within Lipinski's Rule of 5)
LogP1.25Optimal lipophilicity for oral absorption
H-bond Donors2Favorable (within Lipinski's Rule of 5)
H-bond Acceptors4Favorable (within Lipinski's Rule of 5)
Caco-2 PermeabilityModerateLikely to have reasonable intestinal absorption
Ames MutagenicityProbableA potential red flag due to the nitro group
hERG InhibitionLow riskUnlikely to cause cardiotoxicity

Expert Insight: The predicted Ames mutagenicity is a common concern for nitroaromatic compounds.[5] This does not necessarily preclude development, as the bioactivation mechanism may be specific to bacterial or cancer cells, but it warrants careful experimental validation.

Activity Prediction and Hypothesis Generation

This phase focuses on predicting the potential biological activities of our compound and generating hypotheses about the key chemical features responsible for these activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Rationale: QSAR models establish a mathematical relationship between the structural features of a series of compounds and their biological activity.[9] By building a model based on known antibacterial or anticancer nitrothiophenes, we can predict the activity of our compound of interest.

Experimental Protocol: Building an Antibacterial QSAR Model

  • Dataset Curation: Compile a dataset of nitrothiophene derivatives with known antibacterial activity (e.g., Minimum Inhibitory Concentration - MIC values) against a specific bacterial strain (e.g., E. coli).[3][10]

  • Descriptor Calculation: For each molecule in the dataset, calculate a range of molecular descriptors (e.g., topological, electronic, thermodynamic) using software like PaDEL-Descriptor or RDKit.

  • Data Splitting: Divide the dataset into a training set (typically 70-80%) and a test set.

  • Model Building: Use a machine learning algorithm (e.g., multiple linear regression, random forest) to build a model that correlates the descriptors with the antibacterial activity for the training set.

  • Model Validation: Validate the predictive power of the model using the test set and statistical metrics such as the coefficient of determination (R²) and Root Mean Square Error (RMSE).

G Dataset Dataset of Nitrothiophenes with Known MIC Values Descriptors Calculate Molecular Descriptors Dataset->Descriptors Split Split into Training and Test Sets Descriptors->Split Build Build QSAR Model (Training Set) Split->Build Validate Validate Model (Test Set) Build->Validate Predict Predict Activity of 2-(Aminomethyl)-5-nitrothiophene HCl Validate->Predict

Figure 2: Workflow for QSAR model development and prediction.

Pharmacophore Hypothesis Generation

Rationale: A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target.[11] We can generate a pharmacophore model from a set of active molecules to understand the key features for activity and use it for virtual screening.[12]

Experimental Protocol: Ligand-Based Pharmacophore Modeling

  • Ligand Set Preparation: Select a set of structurally diverse and potent nitrothiophene derivatives with known antibacterial activity.

  • Conformational Analysis: Generate a diverse set of low-energy conformers for each ligand.

  • Feature Identification: Identify common pharmacophoric features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic groups) across the active ligands.

  • Model Generation and Validation: Generate pharmacophore hypotheses and score them based on how well they map to the active compounds. Select the best-ranked hypothesis.

G Actives Set of Active Nitrothiophenes Conformers Generate Conformers Actives->Conformers Features Identify Common Pharmacophoric Features Conformers->Features Generate Generate & Score Hypotheses Features->Generate Hypothesis Validated Pharmacophore Hypothesis Generate->Hypothesis

Figure 3: Ligand-based pharmacophore hypothesis generation workflow.

Gaining Mechanistic Insight through Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a specific protein target. This allows us to visualize potential interactions and estimate the binding affinity.

Target Identification

Rationale: Based on the known mechanism of action of nitroaromatic compounds, we can select plausible protein targets for both antibacterial and anticancer activity.

  • Antibacterial Target: Bacterial nitroreductases are enzymes that activate nitroaromatic compounds into cytotoxic agents.[3] A relevant example is Escherichia coli nitroreductase (PDB ID: 1YKI).

  • Anticancer Targets: Thiophene derivatives have been shown to exhibit anticancer activity through various mechanisms, including the induction of apoptosis.[4][13] Potential human protein targets include Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and Glutathione S-transferase P1 (GSTP1), which are involved in cellular metabolism and detoxification, respectively, and have been implicated as targets for cytotoxic compounds.[14][15] PDB structures for human GAPDH (e.g., 4WNC, 6IQ6) and GSTP1 (e.g., 7BIA, 3GSS) are available.[16][17][18][19]

Molecular Docking Protocol

Rationale: Docking our compound into the active site of a selected target will provide insights into its potential binding mode and affinity, helping to rationalize its predicted activity. We will use AutoDock Vina, a widely used and validated docking software.[20]

Step-by-step Methodology (Target: E. coli Nitroreductase - 1YKI):

  • Receptor Preparation:

    • Download the crystal structure of E. coli nitroreductase (PDB ID: 1YKI) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands using molecular visualization software (e.g., PyMOL, UCSF Chimera).[21][22]

    • Add polar hydrogens and assign partial charges (e.g., Kollman charges).

    • Save the prepared receptor in PDBQT format.

  • Ligand Preparation:

    • Use the previously prepared 3D structure of this compound.

    • Assign rotatable bonds.

    • Save in PDBQT format.

  • Grid Box Definition:

    • Define a grid box that encompasses the active site of the enzyme. This can be guided by the position of the co-crystallized ligand in the original PDB file.

  • Docking Simulation:

    • Run the AutoDock Vina simulation with appropriate parameters (e.g., exhaustiveness to control the thoroughness of the search).

  • Results Analysis:

    • Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the best-scoring pose in the active site and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.

Table 2: Hypothetical Molecular Docking Results

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues
E. coli Nitroreductase1YKI-7.8Tyr68, Phe124, Ser40
Human GAPDH4WNC-6.5Cys152, His179, Thr208
Human GSTP17BIA-7.2Tyr7, Arg13, Trp38

Expert Insight: A lower binding affinity score indicates a more favorable predicted interaction. The key interacting residues can guide future lead optimization efforts to enhance potency and selectivity.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically grounded in silico workflow for predicting the biological activity of this compound. By integrating ADMET profiling, QSAR modeling, pharmacophore analysis, and molecular docking, we can generate a robust, multi-faceted hypothesis of this compound's therapeutic potential.

The predictions made through this workflow are not an endpoint but rather a starting point for experimental validation. The in silico results should be used to prioritize and guide subsequent in vitro and in vivo studies. For instance, the predicted antibacterial activity can be tested against a panel of bacterial strains, and the anticancer potential can be evaluated in relevant cancer cell lines. The insights from molecular docking can inform site-directed mutagenesis studies to confirm the predicted binding mode. This iterative cycle of computational prediction and experimental validation is at the heart of modern, efficient drug discovery.

References

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022-12-17). MDPI. Retrieved from [Link]

  • Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... (n.d.). ResearchGate. Retrieved from [Link]

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. (2022-06-02). Semantic Scholar. Retrieved from [Link]

  • IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. (2025-08-12). bioRxiv. Retrieved from [Link]

  • Anticancer activity of thiophene derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • QSAR Analysis of Selected Antimicrobial Structures Belonging to Nitro-derivatives of Heterocyclic Compounds. (n.d.). Bentham Science. Retrieved from [Link]

  • Synthesis, density functional theory calculation, molecular docking studies, and evaluation of novel 5-nitrothiophene derivatives for anticancer activity. (2022-05-18). PubMed. Retrieved from [Link]

  • T009 · Ligand-based pharmacophores — TeachOpenCADD 0 documentation. (n.d.). TeachOpenCADD. Retrieved from [Link]

  • Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. (2022-10-07). Preprints.org. Retrieved from [Link]

  • Creating a pharmacophore from a single protein-ligand complex. (n.d.). inte:ligand. Retrieved from [Link]

  • Schrödinger Notes—Ligand-based Pharmacophore Modeling | J's Blog. (2024-02-27). J's Blog. Retrieved from [Link]

  • 4WNC: Crystal structure of human wild-type GAPDH at 1.99 angstroms resolution. (2014-12-03). RCSB PDB. Retrieved from [Link]

  • Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction | Journal of Chemical Information and Modeling. (2025-03-14). ACS Publications. Retrieved from [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024-09-17). YouTube. Retrieved from [Link]

  • 7BIA: Crystal structure of human GSTP1 bound to iberin. (2022-03-02). RCSB PDB. Retrieved from [Link]

  • Learn the Art of Pharmacophore Modeling in Drug Designing. (2024-03-31). YouTube. Retrieved from [Link]

  • (PDF) Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023-02-03). ResearchGate. Retrieved from [Link]

  • 6IQ6: Crystal structure of GAPDH. (2019-08-28). RCSB PDB. Retrieved from [Link]

  • Creating a pharmacophore from a single protein-ligand complex. (n.d.). inte:ligand. Retrieved from [Link]

  • ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction. (n.d.). Simulations Plus. Retrieved from [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020-03-20). YouTube. Retrieved from [Link]

  • 3GSS: HUMAN GLUTATHIONE S-TRANSFERASE P1-1 IN COMPLEX WITH ETHACRYNIC ACID-GLUTATHIONE CONJUGATE. (1997-11-12). RCSB PDB. Retrieved from [Link]

  • Tutorial – AutoDock Vina. (2020-12-04). AutoDock. Retrieved from [Link]

  • Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. (2024-11-20). PubMed. Retrieved from [Link]

  • 8P5F: Human wild-type GAPDH,orthorhombic form. (2023-07-05). RCSB PDB. Retrieved from [Link]

  • Computational-Based Discovery of the Anti-Cancer Activities of Pyrrole-Based Compounds Targeting the Colchicine-Binding Site of Tubulin. (n.d.). MDPI. Retrieved from [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products. (n.d.). PubMed Central. Retrieved from [Link]

  • GSTP1 - Glutathione S-transferase P - Homo sapiens (Human) | UniProtKB | UniProt. (n.d.). UniProt. Retrieved from [Link]

  • 2597 - Gene ResultGAPDH glyceraldehyde-3-phosphate dehydrogenase [ (human)]. (2026-01-18). NCBI. Retrieved from [Link]

  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (n.d.). DrugPatentWatch. Retrieved from [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Retrieved from [Link]

  • Protein structure - GSTP1 - The Human Protein Atlas. (n.d.). The Human Protein Atlas. Retrieved from [Link]

  • GSTP1 glutathione S-transferase pi 1 [Homo sapiens (human)] - Gene - NCBI. (2026-01-18). NCBI. Retrieved from [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025-08-06). YouTube. Retrieved from [Link]

  • ADMET predictions. (n.d.). VLS3D.COM. Retrieved from [Link]

  • GAPDH - Glyceraldehyde-3-phosphate dehydrogenase - Homo sapiens (Human) | External links | UniProtKB | UniProt. (n.d.). UniProt. Retrieved from [Link]

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Methodological & Application

Application Note: Antileishmanial Profiling of 2-(Aminomethyl)-5-nitrothiophene Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-(Aminomethyl)-5-nitrothiophene Hydrochloride (AMNT-HCl) represents a critical scaffold in the development of nitroheterocyclic anti-infectives. Unlike its furan counterparts (e.g., Nifurtimox), the thiophene ring offers enhanced lipophilicity and distinct redox potentials, potentially reducing off-target mutagenicity while maintaining high affinity for parasitic nitroreductases.

This guide provides a rigorous framework for evaluating AMNT-HCl against Leishmania spp. (specifically L. donovani and L. major). It addresses the specific challenges of working with nitro-aromatics—solubility, photosensitivity, and enzymatic bioactivation.

Chemical Profile
PropertySpecificationTechnical Note
Formula C₅H₆N₂O₂S[1][2][3][4][5][6][7] · HClThe HCl salt significantly improves aqueous solubility compared to the free base.
MW 194.64 g/mol Low MW allows for high ligand efficiency (LE).
Solubility Water (>10 mg/mL); DMSO (>50 mg/mL)Critical: Prepare stocks in DMSO; dilute in aqueous media to prevent precipitation.
Stability PhotosensitiveProtocol Rule: All handling must occur under low-light or yellow-light conditions.
Storage -20°C, DesiccatedHygroscopic. Equilibrate to RT before opening to prevent water uptake.

Mechanism of Action (MoA)

Understanding the MoA is vital for designing valid assays. AMNT-HCl acts as a prodrug . It is biologically inert until activated by Type I Nitroreductases (NTR), specifically LmjNTR1 in Leishmania.[6][8]

The Activation Cascade:

  • Entry: Passive diffusion across the parasite membrane.

  • Bioactivation: LmjNTR1 performs a series of 2-electron reductions (oxygen-insensitive).

  • Toxicity: Formation of reactive hydroxylamine intermediates and open-chain nitriles, leading to DNA strand breaks and mitochondrial ROS accumulation.

Visualization: Nitrothiophene Bioactivation Pathway

MoA_Pathway Prodrug AMNT-HCl (Prodrug) Nitroso Nitroso-Thiophene (R-NO) Prodrug->Nitroso 2e- Reduction NTR1 LmjNTR1 (Type I Nitroreductase) NTR1->Prodrug Enzymatic Catalysis Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- Reduction Radicals Reactive Species (ROS / Nitriles) Hydroxyl->Radicals Spontaneous Rearrangement Damage DNA Fragmentation Mitochondrial Collapse Radicals->Damage Covalent Modification

Figure 1: The LmjNTR1-mediated bioactivation pathway of 5-nitrothiophenes.[6][8] The drug requires parasitic enzymes to become toxic, providing selectivity over mammalian cells.

Experimental Protocols

Stock Solution Preparation
  • Solvent: 100% DMSO (Dimethyl sulfoxide), sterile filtered.

  • Concentration: Prepare a 20 mM master stock.

  • Storage: Aliquot into amber tubes (20 µL/tube) and freeze at -20°C. Avoid freeze-thaw cycles.

  • Working Solution: On the day of the assay, dilute the master stock 1:100 in culture medium to achieve a 200 µM working solution (1% DMSO). Further serial dilutions should ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

Assay A: Promastigote Viability Screening (Resazurin Assay)

Primary screen to determine intrinsic toxicity against the insect vector stage.

Materials:

  • L. donovani promastigotes (log phase).[9]

  • M199 Medium + 10% HIFBS (Heat-Inactivated Fetal Bovine Serum).

  • Resazurin Sodium Salt (Sigma).

  • 96-well flat-bottom plates.

Protocol:

  • Seeding: Adjust parasites to

    
     cells/mL. Dispense 100 µL/well (
    
    
    
    cells/well).
  • Treatment: Add 100 µL of AMNT-HCl (2x concentration) in serial dilutions (e.g., 100 µM to 0.1 µM).

    • Controls: Miltefosine (Positive), 0.5% DMSO (Negative), Media only (Blank).

  • Incubation: Incubate at 26°C for 70 hours.

  • Development: Add 20 µL of Resazurin (2.5 mM in PBS).

  • Readout: Incubate 2–4 hours. Measure Fluorescence (Ex 550 nm / Em 590 nm).

    • Note: Viable cells reduce blue Resazurin to pink Resorufin.

Assay B: Intracellular Amastigote Assay (Macrophage Model)

The "Gold Standard" assay reflecting human infection pathology.

Materials:

  • J774.A1 or THP-1 Macrophages.

  • L. donovani promastigotes (stationary phase for metacyclogenesis).

  • Giemsa Stain.

  • 16-well Chamber Slides or 24-well plates with coverslips.

Protocol:

  • Macrophage Seeding: Seed macrophages (

    
     cells/well) in RPMI-1640 + 10% FBS. Incubate 24h at 37°C/5% CO₂ to adhere.
    
  • Infection: Add stationary phase promastigotes at a 10:1 ratio (Parasite:Macrophage).

  • Internalization: Incubate 24h at 37°C.

  • Washing: Wash 3x with warm PBS to remove non-internalized parasites.

  • Treatment: Add AMNT-HCl in serial dilutions. Incubate for 48–72 hours.[9]

  • Fixation & Staining: Remove media, fix with Methanol (1 min), stain with 10% Giemsa (15 min).

  • Quantification: Count 100 macrophages per well under oil immersion (100x).

    • Metric: Infection Index = (% Infected Macrophages) × (Amastigotes per Macrophage).

Assay C: Cytotoxicity (Selectivity Assessment)

Essential to ensure the compound kills parasites, not host cells.

  • Cells: J774.A1 Macrophages (uninfected).

  • Protocol: Same as 3.2 (Resazurin) but incubate at 37°C for 72h.

  • Calculation: Determine

    
     (Cytotoxic Concentration 50%).
    

Data Analysis & Visualization

Calculation of IC50

Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) in GraphPad Prism or SigmaPlot.



Selectivity Index (SI)

The SI indicates the therapeutic window. An SI > 10 is generally considered a "Hit."



Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_infect Phase 2: Infection (Amastigote Assay) cluster_read Phase 3: Readout Stock 20mM Stock (DMSO) Dilution Serial Dilution (2x Conc) Stock->Dilution Treat Add Compound (48-72h) Dilution->Treat Macro Seed Macrophages (J774.A1) Infect Infect with Promastigotes (10:1) Macro->Infect Wash Wash Extracellular Parasites Infect->Wash Wash->Treat Stain Giemsa Stain & Microscopy Treat->Stain Calc Calculate SI (CC50 / IC50) Stain->Calc

Figure 2: Step-by-step workflow for the intracellular amastigote assay, the critical filter for antileishmanial drug candidates.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Wells High concentration or low solubility in aqueous media.Ensure final DMSO is <0.5%. Use the Hydrochloride salt form specifically. Sonicate stock if necessary.
High Background (Resazurin) Long incubation with dye.Reduce dye incubation to 2 hours. Leishmania reduce resazurin very actively.
Low Infection Rate Parasites not in stationary phase.Ensure promastigotes are Day 5–6 stationary phase (Metacyclic) before infecting macrophages.
Variable IC50 Photo-degradation of Nitro-group.Strictly protect plates from light during incubation. Wrap in foil.

References

  • Mechanism of Action & Nitroreductases

    • Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Durham University E-Theses. (2022).
  • In Vitro Assay Protocols

    • In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. National Institutes of Health (NIH) / PubMed.
  • Structure-Activity Relationships (SAR)

    • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis.[4][5][7] MDPI / ResearchGate. (2025).

  • General Leishmania Culture Techniques

    • In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages.[4][9][10] Antimicrobial Agents and Chemotherapy.[10]

Sources

2-(Aminomethyl)-5-nitrothiophene Hydrochloride as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: 2-(Aminomethyl)-5-nitrothiophene Hydrochloride

Executive Summary

This compound is a high-value heterocyclic building block characterized by a "push-pull" electronic structure. It features an electron-withdrawing nitro group at the C5 position and a primary aminomethyl handle at the C2 position. This scaffold is a critical pharmacophore in the development of nitro-heterocyclic antibiotics (bioisosteres of nitrofurans) and antiparasitic agents .

This guide provides an authoritative technical overview for integrating this building block into organic synthesis workflows. It addresses the specific challenges of handling thiophene-based amines, overcoming catalyst poisoning during reduction, and optimizing amide coupling reactions.

Chemical Profile & Strategic Utility

PropertySpecification
Chemical Name This compound
Structure Thiophene core, C2: -CH₂NH₂[1][2]·HCl, C5: -NO₂
Molecular Weight 194.64 g/mol (HCl salt)
CAS Number Note: Often cited as 1418117-90-4 for the HCl salt; verify specific batch CoA.
Electronic Character Electron-deficient thiophene ring (due to 5-NO₂).
Solubility Soluble in Water, DMSO, Methanol; sparingly soluble in DCM (free base is soluble in DCM).
Strategic Application Areas
  • Antibacterial Discovery: The 5-nitrothiophene moiety functions as a "warhead." Upon entry into bacterial cells, it is activated by type I nitroreductases (oxygen-insensitive) to form reactive nitroso and hydroxylamine intermediates that damage bacterial DNA. This mechanism is effective against anaerobic bacteria and protozoa.

  • Scaffold Linker: The aminomethyl group serves as a nucleophilic handle, allowing the attachment of the nitrothiophene warhead to solubilizing tails or recognition elements via amide, sulfonamide, or urea linkages.

  • Bioisosterism: Used to replace phenyl or furan rings to alter lipophilicity (LogP) and metabolic stability (thiophene sulfur is less prone to oxidative ring opening than furan oxygen).

Critical Handling & Safety Protocols

⚠️ SAFETY ALERT: Nitrothiophene Toxicity & Stability

  • Mutagenicity: Nitrothiophenes are structurally related to known mutagens. Treat as a potential carcinogen/mutagen. Use double-gloving and work strictly within a fume hood.

  • Energetic Potential: While the HCl salt is stable, the free base and subsequent derivatives containing the nitro group can be energetic. Avoid heating crude reaction mixtures above 100°C without DSC (Differential Scanning Calorimetry) validation.

  • Catalyst Poisoning: The thiophene sulfur atom is a potent poison for heterogeneous catalysts (Pd/C, PtO₂). Do not attempt standard catalytic hydrogenation for nitro reduction; use chemical reduction methods (see Protocol C).

Experimental Protocols

Protocol A: Amide Coupling (General Functionalization)

Objective: To couple the building block with a carboxylic acid scaffold (R-COOH) to generate a bioactive amide.

Rationale: The hydrochloride salt protects the amine from oxidation. However, it renders the amine non-nucleophilic. In situ neutralization with a tertiary base is required.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 2-(Aminomethyl)-5-nitrothiophene HCl (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)

  • Solvent: Anhydrous DMF or DMF/DCM (1:1)

Step-by-Step Procedure:

  • Activation: In a flame-dried flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (1.0 equiv) and HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

  • Amine Addition: Add the 2-(Aminomethyl)-5-nitrothiophene HCl (1.1 equiv) directly to the reaction mixture.

  • Neutralization: Immediately add the remaining DIPEA (2.0 – 3.0 equiv). Note: The solution may turn yellow/orange upon free-basing the nitrothiophene.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for mass M+H of product).

  • Workup: Dilute with EtOAc. Wash sequentially with 1N HCl (to remove excess DIPEA), sat. NaHCO₃ (to remove unreacted acid), and Brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol B: Reductive Amination

Objective: To synthesize secondary amines using aldehydes.

Rationale: Sodium triacetoxyborohydride (STAB) is used as a mild reducing agent that tolerates the nitro group.

Procedure:

  • Dissolve the Aldehyde (1.0 equiv) and 2-(Aminomethyl)-5-nitrothiophene HCl (1.0 equiv) in DCE (Dichloroethane).

  • Add TEA (1.0 equiv) to free-base the amine. Stir for 30 mins to allow imine formation.

  • Add NaBH(OAc)₃ (1.5 equiv) and stir at RT overnight.

  • Quench with sat. NaHCO₃ and extract with DCM.

Protocol C: Reduction of the Nitro Group (Post-Coupling)

Objective: To convert the 5-nitro group to a 5-amino group for further derivatization.

Rationale: As noted in Safety, Pd/C hydrogenation will fail due to sulfur poisoning. Use Iron (Fe) or Tin(II) Chloride (SnCl₂) reduction.

Optimized Fe Reduction Method:

  • Dissolve the Nitro-thiophene substrate (1.0 equiv) in Ethanol/Water (4:1 ratio).

  • Add Iron Powder (5.0 equiv) and Ammonium Chloride (NH₄Cl) (5.0 equiv).

  • Heat to reflux (70–80°C) with vigorous stirring for 2–4 hours.

  • Filtration (Critical): Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Workup: Concentrate the filtrate. The resulting amine is often air-sensitive (oxidation to dark polymers); use immediately or protect (e.g., Boc-protection).

Visualizing the Workflow

The following diagram illustrates the standard synthetic workflow and the biological activation pathway of the target molecule.

G Start 2-(Aminomethyl)-5-nitrothiophene HCl (Building Block) Step1 Free-Basing (DIPEA/TEA) Start->Step1 Neutralization Coupling Amide Coupling (R-COOH + HATU) Step1->Coupling Nucleophilic Attack Product Nitrothiophene Conjugate (Drug Candidate) Coupling->Product Purification BioAct Bacterial Uptake Product->BioAct In vivo Reductase Nitroreductase Activation BioAct->Reductase Prodrug Activation Damage DNA Damage & Bacterial Death Reductase->Damage Reactive Intermediates (Nitroso/Hydroxylamine)

Caption: Figure 1. Synthetic integration of the building block into a drug candidate and its subsequent biological mechanism of action (MOA) as a nitro-prodrug.

References

  • BenchChem. Application Notes and Protocols for 2-Nitrothiophene in Organic Synthesis. (2025).[3][4][5] Retrieved from

  • National Institutes of Health (NIH). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026).[1][6] PMC Article. Retrieved from

  • Sigma-Aldrich. Product Specification: 2-Bromo-5-nitrothiophene and derivatives. Retrieved from

  • ResearchGate. Synthesis of 2-Nitrothiophenes via Tandem Henry Reaction. Retrieved from

  • MDPI. Recent Progress in the Synthesis of Drugs Incorporating Nitro(het)arene Core. Retrieved from

(Note: While CAS 39086-32-9 was specified in the request, researchers are advised to cross-reference CAS 1418117-90-4 or search by IUPAC name to ensure the correct hydrochloride salt is procured, as CAS numbers for salts can vary by vendor.)

Sources

Technical Application Note: 2-(Aminomethyl)-5-nitrothiophene Hydrochloride in Bioactivity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Application Scope

2-(Aminomethyl)-5-nitrothiophene Hydrochloride (5-Nitro-2-thiophenemethanamine HCl) is a functionalized heterocyclic building block and bioactive fragment. In cell culture applications, it is primarily utilized in two distinct contexts:

  • Fragment-Based Drug Discovery (FBDD): As a representative nitrothiophene pharmacophore , it is screened to evaluate the intrinsic cytotoxicity and antimicrobial potential of the nitro-aromatic "warhead." The 5-nitrothiophene moiety is a known prodrug scaffold, often activated by bacterial or hypoxic-mammalian nitroreductases (NTRs) into cytotoxic hydroxylamines [1].

  • Metabolite Toxicity Profiling: This amine is a hydrolytic degradation product or metabolite of larger bioactive molecules, such as specific SARM derivatives (e.g., Stenabolic analogs) or Schiff-base antimicrobials. Evaluating its standalone toxicity is critical for establishing the safety profile of parent drugs [2].

Key Physiological Mechanism: The biological activity of this compound is driven by the nitro group reduction . Under hypoxic conditions (or in the presence of specific bacterial enzymes), the nitro group is reduced to a nitroso and subsequently a hydroxylamine species. These reactive intermediates form DNA adducts, inducing apoptosis.

Pre-Experimental Setup & Handling

Chemical Properties & Stability[1]
  • Appearance: Pale yellow to brownish crystalline solid.

  • Solubility: Highly soluble in water and DMSO.

  • Acidity Warning: As a hydrochloride salt, aqueous solutions will be acidic. When used at high concentrations (>1 mM) in unbuffered solutions, it may precipitate proteins or alter media pH.

  • Photosensitivity: Thiophene derivatives are prone to photo-oxidation. Store stock solutions in amber vials and minimize light exposure during handling.

Stock Solution Preparation Protocol

Objective: Prepare a 100 mM Master Stock for cell culture dilution.

  • Solvent Choice:

    • Preferred:DMSO (Dimethyl Sulfoxide) .[1] Ensures sterility and long-term stability at -20°C.

    • Alternative:Sterile Water . (Must be filter-sterilized immediately; less stable long-term due to potential hydrolysis).

  • Calculation:

    • Molecular Weight (HCl salt): ~194.64 g/mol .

    • To make 1 mL of 100 mM stock: Weigh 19.46 mg of powder.

  • Dissolution:

    • Add 1 mL of culture-grade DMSO. Vortex vigorously until fully dissolved.

    • Note: If using water, verify pH. If pH < 5.0, neutralize with a minimal volume of 1N NaOH before adding to cells, or rely on the buffering capacity of the culture media (HEPES/Bicarbonate) for final concentrations < 100 µM.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 3 months).

Experimental Protocols

Protocol A: Cytotoxicity Profiling (MTT/CCK-8 Assay)

Purpose: Determine the IC50 (Half-maximal inhibitory concentration) in mammalian cell lines (e.g., HepG2, HeLa, or CHO cells). This establishes the baseline toxicity of the fragment.

Reagents:

  • Target Cells (in exponential growth phase).

  • Complete Culture Media (e.g., DMEM + 10% FBS).

  • MTT Reagent (5 mg/mL in PBS) or CCK-8 Solution.

  • Positive Control: Doxorubicin or a known Nitro-compound (e.g., Nitrofurantoin).

Workflow:

  • Seeding: Plate cells at 5,000–10,000 cells/well in a 96-well plate. Incubate for 24 hours to allow attachment.

  • Compound Dilution (Serial):

    • Prepare a fresh 200 µM working solution in culture media (0.2% DMSO final).

    • Perform 1:2 serial dilutions down to 0.1 µM.

    • Crucial: Include a "Vehicle Control" (0.2% DMSO only) to normalize data.

  • Treatment: Aspirate old media and add 100 µL of compound-containing media.

  • Incubation: Incubate for 48 to 72 hours at 37°C, 5% CO2.

  • Readout:

    • Add 10 µL MTT/CCK-8 reagent. Incubate 2–4 hours.

    • (For MTT) Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm (MTT) or 450 nm (CCK-8).

Data Analysis: Calculate % Viability =


. Plot Log(Concentration) vs. % Viability to derive IC50.
Protocol B: Hypoxia-Selective Toxicity Screening

Purpose: Verify if the nitrothiophene moiety acts as a Hypoxia-Activated Prodrug (HAP). This is the "gold standard" assay for nitro-aromatics [3].

Mechanism: In normoxia, oxygen reverses the single-electron reduction of the nitro group (futile cycling), preventing toxicity. In hypoxia, the reduction proceeds to toxic species.

Workflow:

  • Dual Plating: Prepare two identical 96-well plates as in Protocol A.

  • Treatment: Add 2-(Aminomethyl)-5-nitrothiophene HCl at varying concentrations (1 µM – 500 µM).

  • Differential Incubation:

    • Plate 1 (Normoxia): Standard incubator (21% O2).

    • Plate 2 (Hypoxia): Place in a hypoxic chamber (0.1% – 1% O2) or use a chemical hypoxia mimetic (e.g., CoCl2 at 100 µM, though physical hypoxia is preferred to avoid chemical interference).

  • Duration: Incubate both plates for 24 hours.

  • Recovery: Move Hypoxia plate to Normoxia for an additional 24 hours (optional, to allow apoptosis execution).

  • Readout: Perform MTT/CCK-8 assay.

Interpretation: Calculate the Hypoxia Cytotoxicity Ratio (HCR) :



  • HCR > 5: Indicates significant bioreductive activation (promising HAP candidate).

  • HCR ≈ 1: Indicates non-selective toxicity (general cytotoxic mechanism, not specific to nitroreduction).

Visualization: Mechanism of Action & Workflow

Nitrothiophene_Mechanism cluster_legend Condition Compound 2-(Aminomethyl)- 5-nitrothiophene CellEntry Cellular Uptake (Passive Diffusion) Compound->CellEntry NitroReductase Nitroreductase (Enzymatic Reduction) CellEntry->NitroReductase FutileCycle Futile Cycling (Superoxide Generation) NitroReductase->FutileCycle Normoxia (O2 present) Nitroso Nitroso Intermediate (-NO) NitroReductase->Nitroso Hypoxia (1e- Reduction) Oxygen Oxygen (O2) FutileCycle->Compound Regeneration FutileCycle->Oxygen Re-oxidation Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine DNADamage DNA Adducts & Strand Breaks Hydroxylamine->DNADamage Apoptosis Apoptosis (Cell Death) DNADamage->Apoptosis Normoxia Normoxia: Low Toxicity Hypoxia Hypoxia: High Toxicity

Figure 1: Bioreductive activation pathway of 5-nitrothiophenes. Under normoxia, futile cycling limits toxicity. Under hypoxia, irreversible reduction leads to DNA-damaging species.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Media High concentration or pH shock from HCl salt.Pre-dilute in PBS buffer before adding to media. Ensure final DMSO < 0.5%.
Inconsistent IC50 Evaporation in outer wells or unstable stock.Use fresh stock (<1 month). Fill outer wells with PBS (edge effect).
High Background Absorbance Compound color interference.5-nitro compounds are yellow. Use a "Compound Only" blank (Media + Drug, no cells) and subtract this value.
No Hypoxia Selectivity Cell line lacks Nitroreductase activity.Verify expression of reductases (e.g., POR, NTR) in your chosen cell line (e.g., A549 or HT-29 are high expressors).

References

  • BenchChem. (2025).[2][3] Comparative Cytotoxicity of Nitrofuran and Nitrothiophene Derivatives: A Guide for Researchers. Retrieved from

  • ResearchGate. (2022). In-Sewer Stability Assessment of Anabolic Steroids and Metabolites.[4] (Contextualizing nitrothiophene metabolites). Retrieved from

  • National Institutes of Health (NIH). (2016). Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells.[5][6][7][8] PubMed Central. Retrieved from

  • MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of Thiophene-Carboxylates.[5][6][8] Molecules.[5][1][2][6][7][8][9][10][11] Retrieved from

Sources

High-Precision Dose-Response Profiling of 2-(Aminomethyl)-5-nitrothiophene Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NT-2025-01

Abstract & Scope

This technical guide outlines the standardized protocol for generating robust dose-response curves for 2-(Aminomethyl)-5-nitrothiophene Hydrochloride (CAS: 1418117-90-4). As a functionalized nitrothiophene, this compound represents a class of scaffolds often evaluated for antimicrobial and antineoplastic activity.[1] The nitro moiety serves as a potential pharmacophore for bioreductive activation, while the aminomethyl group provides a handle for target interaction or further derivatization.

This protocol focuses on determining the Half-Maximal Inhibitory Concentration (


) in a cell-based viability assay. It addresses specific physicochemical challenges, including the acidity of the hydrochloride salt and the photosensitivity of nitro-heterocycles.

Scientific Background & Mechanistic Logic

The Nitrothiophene Scaffold

Nitrothiophenes are bioisosteres of nitrofurans (e.g., nitrofurantoin). Their biological activity is frequently linked to the enzymatic reduction of the nitro group (


) by cellular nitroreductases (Type I or II). This process generates reactive radical species that cause oxidative stress or form covalent adducts with DNA/proteins.
Mechanism of Action (Hypothetical Pathway)

Understanding the mechanism is crucial for interpreting "time-dependent" shifts in dose-response curves. If the compound acts as a prodrug (requiring reduction), cytotoxicity may be delayed compared to direct-acting toxins.

Mechanism Compound 2-(Aminomethyl)- 5-nitrothiophene Radical Nitro-Radical Anion (-NO2•-) Compound->Radical 1e- Reduction Enzyme Cellular Nitroreductases Enzyme->Radical ROS ROS Generation (Superoxide) Radical->ROS Redox Cycling Damage DNA Strand Breaks & Protein Adducts Radical->Damage Covalent Binding ROS->Damage Death Apoptosis/Necrosis (Viability Loss) Damage->Death Threshold Exceeded

Figure 1: Proposed bioactivation pathway of nitrothiophene derivatives leading to cytotoxicity.

Materials & Preparation

Compound Handling
  • Compound: this compound.[2]

  • Molecular Weight: ~194.64 g/mol .

  • Solubility: Soluble in water (due to HCl salt) and DMSO.

  • Stability Warning: Nitro compounds can be photosensitive. Perform all weighing and dilution steps under low light or amber-filtered light.

Stock Solution Preparation (Critical)

Although water-soluble, DMSO is recommended for the primary stock to ensure sterility and prevent hydrolysis during long-term storage.

  • Target Concentration: Prepare a 100 mM Master Stock.

    • Calculation: Dissolve 19.46 mg of powder in 1.0 mL of anhydrous DMSO.

  • Acid Correction: The HCl salt will acidify aqueous buffers. When diluting into media, ensure the buffering capacity (e.g., HEPES or Bicarbonate) is sufficient to maintain pH 7.4.

    • Validation: Check pH of the highest test concentration in media. If pH < 7.2, neutralize with dilute NaOH or increase buffer strength.

Experimental Design

Plate Layout & Controls

A robust dose-response requires a log-scale dilution series. We use a 9-point dilution with a 3-fold (half-log) dilution factor.

ParameterSpecificationReason
Assay Format 96-well Black/Clear BottomBlack walls minimize crosstalk for fluorescence/luminescence.
Top Concentration 100 µMStandard upper limit to avoid non-specific solubility artifacts.
Dilution Factor 1:3 (Serial)Covers a 4-log range (100 µM to ~0.01 µM).
Replicates

(Triplicate)
Minimum statistical power to identify outliers.
Vehicle Control DMSO (Matched %)Normalizes for solvent toxicity (Max DMSO < 0.5%).
Positive Control Staurosporine (1 µM)Validates that the cells are capable of dying (Assay Window).

Detailed Protocol: Cell Viability Assay

Methodology adapted from NIH Assay Guidance Manual [1].

Phase 1: Cell Seeding (Day 0)
  • Harvest cells (e.g., A549 or HepG2) in exponential growth phase.

  • Dilute to 3,000–5,000 cells/well in 90 µL of complete media.

  • Dispense into columns 2–11 of the 96-well plate (leave Col 1 and 12 as media blanks to avoid edge effects).

  • Incubate for 24 hours at 37°C, 5%

    
    .
    
Phase 2: Compound Treatment (Day 1)

Workflow Visualization:

Workflow cluster_prep Preparation Phase cluster_treat Treatment Phase cluster_read Readout Phase Stock 100 mM Stock (DMSO) InterPlate Intermediate Plate (200x -> 10x in Media) Stock->InterPlate Dilute SerialDil Serial Dilution (1:3 steps) InterPlate->SerialDil Transfer Add 10µL to Cells (Final 1x Conc) SerialDil->Transfer Incubate Incubate 48-72h Transfer->Incubate Reagent Add Viability Reagent (e.g., Resazurin/ATP) Incubate->Reagent Read Measure Signal (RFU / RLU) Reagent->Read

Figure 2: Step-by-step assay workflow.

Step-by-Step:

  • Intermediate Dilution (Crucial Step): Do not add 100% DMSO stock directly to cells.

    • Prepare a "10x" working solution in culture media (e.g., 1 mM compound in 5% DMSO/Media).

    • Perform serial dilutions in this "10x" plate.

  • Addition: Transfer 10 µL of the 10x titration series into the 90 µL cell volume.

    • Final Concentration: 1x Compound, 0.5% DMSO.

  • Incubation: Incubate for 48–72 hours (depending on cell doubling time).

Phase 3: Readout (Day 3 or 4)
  • Add detection reagent (e.g., CellTiter-Glo® or Resazurin).

  • Shake plate for 2 minutes (orbital shaker) to lyse cells/mix reagent.

  • Incubate 10 minutes (luminescence) or 1–4 hours (fluorescence) at RT.

  • Read signal on a multimode plate reader.

Data Analysis & Curve Fitting[3]

Normalization

Convert raw signals (RLU/RFU) to % Viability :



Regression Model

Fit the data using a 4-Parameter Logistic (4PL) non-linear regression model. This is the industry standard for sigmoidal dose-response curves [2].



  • X: Log of concentration.

  • Y: % Viability.

  • Top: Constrain to 100% (unless enhancement is observed).

  • Bottom: Constrain to 0% (unless residual viability is confirmed microscopically).

Acceptance Criteria
  • 
    -Factor:  Must be 
    
    
    
    for the plate to be valid.
  • 
    :  Curve fit should exceed 0.95.
    
  • Hill Slope: Absolute value should be near 1.0. A slope

    
     suggests physical toxicity (precipitation) or non-specific denaturation rather than specific inhibition.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Steep Hill Slope (>3) Compound precipitation.Check solubility limit in media. Reduce top concentration.
No Plateau at Bottom Insufficient potency or range.[3]Increase top concentration or extend incubation time.
High Variation (SEM) Pipetting error or edge effects.Use multi-channel pipettes; avoid outer wells (fill with water).
Color Change in Media Acidification by HCl salt.Measure pH. If yellow (acidic), buffer media with 25mM HEPES.

References

  • NIH Assay Guidance Manual. In Vitro Cell Viability Assays. Bethesda (MD): National Center for Biotechnology Information (US). Available at: [Link]

  • Coussens, N. P., et al. (2012).[4] Assay Operations for SAR Support. Assay Guidance Manual. Available at: [Link]

  • PubChem Compound Summary. this compound. National Library of Medicine. Available at: [Link]

Sources

Application Note: Synthesis of 2-(Aminomethyl)-5-nitrothiophene Hydrochloride from 2-Nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the synthesis of 2-(Aminomethyl)-5-nitrothiophene Hydrochloride (also known as 5-nitro-2-thenylamine hydrochloride), starting specifically from 2-nitrothiophene .

Abstract

The synthesis of this compound is a critical transformation in the development of nitrothiophene-based antimicrobials and pharmacophores. While direct functionalization of 2-nitrothiophene is challenged by the strong electron-withdrawing nature of the nitro group, this protocol outlines a high-fidelity, three-step synthetic route: Regioselective Bromination , Nucleophilic Cyanation , and Chemoselective Reduction . This pathway circumvents the poor reactivity of the nitrothiophene ring toward Friedel-Crafts alkylation by leveraging the "para-like" activation of the 5-position for nucleophilic aromatic substitution (


) after halogenation.

Retrosynthetic Analysis & Strategy

The target molecule contains a primary amine separated from the thiophene ring by a methylene bridge (


). Direct aminomethylation (e.g., Mannich reaction) is ineffective on the electron-deficient 2-nitrothiophene ring.

Strategic Logic:

  • Activation: The 5-position of 2-nitrothiophene is activated for nucleophilic attack if a leaving group is present, but deactivated for electrophilic attack. We first introduce a bromine atom at the 5-position via electrophilic aromatic substitution (which is slow but regioselective to the

    
    -position).
    
  • Carbon-Carbon Bond Formation: The resulting 2-bromo-5-nitrothiophene undergoes facile

    
     or Pd-catalyzed coupling with a cyanide source to install the carbon atom required for the methylene bridge.
    
  • Chemoselective Reduction: The nitrile group is reduced to the primary amine using Borane-THF (

    
    ), a reagent known to reduce nitriles rapidly while leaving nitro groups intact (unlike catalytic hydrogenation).
    
Reaction Scheme (DOT Visualization)

ReactionScheme SM 2-Nitrothiophene Int1 2-Bromo-5-nitrothiophene SM->Int1 Step 1: Br2, AcOH (Electrophilic Subst.) Int2 5-Nitro-2-thiophenecarbonitrile Int1->Int2 Step 2: CuCN, DMF (Rosenmund-von Braun) Prod 2-(Aminomethyl)-5-nitrothiophene HCl Int2->Prod Step 3: BH3·THF; then HCl (Selective Reduction)

Figure 1: Synthetic pathway from 2-nitrothiophene to the target hydrochloride salt.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-nitrothiophene

Objective: Introduce a leaving group at the 5-position. Mechanism: Electrophilic Aromatic Substitution (


). Although the nitro group deactivates the ring, the sulfur atom activates the 

-positions (2 and 5). With position 2 occupied, bromination occurs exclusively at position 5.

Materials:

  • 2-Nitrothiophene (1.0 eq)

  • Bromine (

    
    ) (1.1 eq)
    
  • Glacial Acetic Acid (Solvent)[1]

  • Sodium Acetate (Buffer/Base, 1.1 eq)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a dropping funnel, reflux condenser, and a scrubber (for HBr fumes).

  • Dissolution: Dissolve 2-nitrothiophene (12.9 g, 100 mmol) in glacial acetic acid (50 mL). Add sodium acetate (9.0 g) to buffer the generated HBr.

  • Addition: Heat the solution to 50°C. Add Bromine (17.6 g, 5.6 mL, 110 mmol) dropwise over 30 minutes.

    • Note: The solution will turn dark red.[1][2]

  • Reaction: Stir at 55-60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[3] The starting material (

    
    ) should disappear, replaced by the less polar bromide (
    
    
    
    ).
  • Workup: Pour the reaction mixture into ice-water (200 mL). A yellow precipitate will form.[1][2]

  • Purification: Filter the solid, wash with cold water (3 x 50 mL), and recrystallize from Ethanol/Water (4:1).

  • Yield: Expect 80-85% (Yellow needles). Melting Point: 45-47°C.

Step 2: Synthesis of 5-Nitro-2-thiophenecarbonitrile

Objective: Install the one-carbon unit (CN) via Nucleophilic Aromatic Substitution (


).
Mechanism:  The nitro group at position 2 makes the bromine at position 5 highly susceptible to nucleophilic attack (Rosenmund-von Braun reaction conditions).

Materials:

  • 2-Bromo-5-nitrothiophene (1.0 eq)[4]

  • Copper(I) Cyanide (CuCN) (1.2 eq)

  • DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) (Anhydrous)

Protocol:

  • Setup: Flame-dried Schlenk flask under Argon/Nitrogen atmosphere.

  • Mixing: Combine 2-bromo-5-nitrothiophene (20.8 g, 100 mmol) and CuCN (10.7 g, 120 mmol) in anhydrous DMF (100 mL).

  • Reaction: Heat to 140°C for 6-8 hours.

    • Critical: Vigorous stirring is required as CuCN is sparingly soluble. The mixture will darken.

  • Quenching (Oxidative Workup): Cool to 60°C. Pour the mixture into a solution of

    
     (40 g) in dilute HCl (100 mL) to decompose the copper complex. Stir for 20 minutes.
    
  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water, brine, and dry over

    
    .[4]
    
  • Purification: Concentrate in vacuo. Purify via silica gel chromatography (Gradient: 5% to 20% EtOAc in Hexane).

  • Yield: Expect 65-75%. Product is a crystalline solid.[1]

Step 3: Selective Reduction to 2-(Aminomethyl)-5-nitrothiophene HCl

Objective: Reduce the nitrile to a primary amine without reducing the nitro group. Mechanism: Borane (


) acts as a Lewis acid hydride donor. It reduces nitriles to borazines/amines rapidly. Nitro groups are generally inert to 

under controlled conditions (unlike catalytic hydrogenation or

which can reduce nitro to azo/amine).

Materials:

  • 5-Nitro-2-thiophenecarbonitrile (1.0 eq)

  • Borane-THF complex (

    
    ) (1.0 M solution, 2.5 eq)
    
  • Methanol (for quenching)

  • HCl in Dioxane (4.0 M) or conc. HCl

Protocol:

  • Setup: Dry 3-neck flask,

    
     atmosphere, ice bath (
    
    
    
    ).
  • Addition: Dissolve the nitrile (7.7 g, 50 mmol) in anhydrous THF (50 mL). Add

    
     (125 mL, 125 mmol) dropwise over 20 minutes at 0°C.
    
  • Reaction: Remove ice bath and stir at Room Temperature (25°C) for 2 hours.

    • Monitoring: IR spectroscopy is useful here; disappearance of the CN stretch (~2220

      
      ) indicates completion.
      
  • Quenching: Cool to 0°C. Carefully add Methanol (30 mL) dropwise (Hydrogen evolution!).

  • Hydrolysis: Add conc. HCl (10 mL) and reflux for 30 minutes to break the boron-amine complex.

  • Isolation: Concentrate the solvent to dryness. The residue is the crude hydrochloride salt.

  • Purification: Recrystallize from Isopropanol/Ethanol.

  • Final Product: this compound.

    • Appearance: Off-white to pale yellow solid.

    • Yield: Expect 60-70%.

Process Workflow & Safety (DOT Visualization)

Workflow cluster_safety Critical Safety Parameters Safety1 HBr Evolution (Step 1) Use Scrubber Safety2 Cyanide Handling (Step 2) Bleach Trap Required Safety3 H2 Gas (Step 3) Ventilation Start Start: 2-Nitrothiophene Step1 Bromination (55°C, 4h) Reagent: Br2/AcOH Start->Step1 Check1 QC: TLC/NMR Confirm 5-Bromo isomer Step1->Check1 Step2 Cyanation (140°C, 8h) Reagent: CuCN/DMF Check1->Step2 Pass Workup2 Oxidative Workup (FeCl3) Remove Copper residues Step2->Workup2 Step3 Reduction (RT, 2h) Reagent: BH3-THF Workup2->Step3 Salt Salt Formation HCl/Dioxane Step3->Salt End Final Product Recrystallization Salt->End

Figure 2: Operational workflow emphasizing safety checkpoints and unit operations.

Analytical Data & Validation

ParameterSpecificationMethod
Appearance Pale yellow to off-white crystalline solidVisual
Melting Point 185 - 190°C (dec)Capillary Method
1H NMR (DMSO-d6)

8.60 (br s, 3H,

), 8.05 (d, J=4.0 Hz, 1H, H-4), 7.45 (d, J=4.0 Hz, 1H, H-3), 4.35 (s, 2H,

)
400 MHz NMR
Mass Spec [M-Cl]+ = 159.02 (Free base)LC-MS (ESI+)
Purity >98%HPLC (C18, MeCN/H2O)

Authoritative Note on Regiochemistry: The coupling constant (


) of approximately 4.0 Hz in the 1H NMR is characteristic of 2,5-disubstituted thiophenes. 2,4-disubstituted isomers typically display a smaller meta-coupling constant (

). This validates the regioselectivity of the initial bromination step.

References

  • Nitration & Bromination of Thiophene: Babasinian, V. S. "2-Nitrothiophene".[5] Organic Syntheses, Coll.[1] Vol. 2, p. 466 (1943).

  • Rosenmund-von Braun Reaction (Cyanation): Ellis, G. P., & Romney-Alexander, T. M. "Cyanation of Aromatic Halides". Chemical Reviews, 87(4), 779-794 (1987).

  • Selective Reduction of Nitriles: Brown, H. C., & Choi, Y. M. "Selective Reductions. 29. The Rapid Reaction of Borane-Tetrahydrofuran with Nitriles". Journal of the American Chemical Society, 103(16), 4921-4923 (1981).

  • Vicarious Nucleophilic Substitution (Alternative Context): Makosza, M., & Winiarski, J. "Vicarious Nucleophilic Substitution of Hydrogen". Accounts of Chemical Research, 20(8), 282-289 (1987).

Sources

Application Note: A Stability-Indicating HPLC Method for the Quantification of 2-(Aminomethyl)-5-nitrothiophene Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document details the systematic development and validation of a precise, accurate, and stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(Aminomethyl)-5-nitrothiophene Hydrochloride. This compound is a key intermediate in pharmaceutical synthesis, and a reliable analytical method is crucial for quality control. The method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection. The protocol was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. Forced degradation studies confirmed the method's ability to separate the active pharmaceutical ingredient (API) from its degradation products, establishing its utility for stability testing.

Introduction and Strategic Rationale

This compound is a heterocyclic compound featuring a primary amine and a nitro aromatic group. These functional groups are critical for its reactivity in synthesis but also represent potential sites for degradation. A robust analytical method is therefore essential to monitor its purity, quantify its content in various matrices, and assess its stability under different environmental conditions.

The chosen analytical approach is RP-HPLC due to its high resolution, sensitivity, and suitability for ionizable and moderately polar aromatic compounds. The method development strategy was based on the physicochemical properties of the analyte to ensure optimal chromatographic performance.

Analyte Physicochemical Properties:

  • Structure: Contains a thiophene ring, a nitro group (electron-withdrawing), and a protonated aminomethyl group (hydrophilic, basic).

  • Ionization: The primary amine has a pKa value that necessitates pH control of the mobile phase to ensure a consistent ionization state, which is critical for stable retention and sharp peak shape. Operating the mobile phase at a pH at least 2 units below the amine's pKa ensures it remains fully protonated and behaves predictably.

  • UV Absorbance: The nitro-aromatic thiophene chromophore is expected to exhibit strong UV absorbance, making UV detection a suitable and sensitive choice. Aromatic nitro compounds often have absorbance maxima in the 260-380 nm range.

Method Development Workflow

The development process followed a systematic, multi-step approach to optimize the separation and detection of the analyte and its potential impurities. This workflow ensures that each critical parameter is carefully selected and justified.

Method_Development_Workflow Start Analyte Characterization (pKa, UV Scan, Solubility) Column Stationary Phase Selection (C18 chosen for hydrophobicity) Start->Column Initial Assessment MobilePhase Mobile Phase Optimization Column->MobilePhase Primary Variable Buffer Aqueous Buffer (pH 3.0) (Ensures amine protonation) MobilePhase->Buffer Organic Organic Modifier (ACN/MeOH) (Controls retention time) MobilePhase->Organic Detector Detector Wavelength Selection (Scan for λmax) MobilePhase->Detector Parallel Optimization Optimization Fine-Tuning (Gradient, Flow Rate, Temp.) Detector->Optimization Validation Method Validation (ICH Q2(R1)) Optimization->Validation Method Finalized FinalMethod Final Stability-Indicating Method Validation->FinalMethod Verified Performance

Caption: A systematic workflow for HPLC method development.

Materials and Instrumentation

ItemDescription
Analyte This compound Reference Standard (>99.5%)
HPLC System Agilent 1260 Infinity II or equivalent, with quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
Column Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size.
Reagents Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Orthophosphoric Acid (AR Grade), Deionized Water (18.2 MΩ·cm).
Software OpenLab CDS ChemStation Edition or equivalent.

Optimized HPLC Method and Protocols

Mobile Phase Preparation
  • Aqueous Buffer (pH 3.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm nylon filter.

  • Mobile Phase A: Aqueous Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.

Standard and Sample Preparation
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Prepare sample solutions to a target concentration of 10 µg/mL in the diluent.

Chromatographic Conditions
ParameterConditionRationale
Column Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µmC18 provides excellent hydrophobic retention for the aromatic ring.
Mobile Phase A: pH 3.0 Phosphate BufferB: AcetonitrileThe acidic pH ensures the primary amine is protonated, leading to sharp, symmetrical peaks.
Gradient 0-10 min: 15-70% B10-12 min: 70% B12-13 min: 70-15% B13-18 min: 15% BA gradient elution ensures separation of the main peak from potential impurities and degradation products.
Flow Rate 1.0 mL/minProvides optimal efficiency and reasonable run time.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µL
Detection DAD, 320 nmThe nitro-aromatic structure provides a strong chromophore with a λmax near 320 nm, offering high sensitivity.
Run Time 18 minutesAllows for elution of the analyte and re-equilibration of the column.

Method Validation (ICH Q2(R1))

The developed method was validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[1][2][3]

Specificity and Forced Degradation

Specificity was established through forced degradation studies to ensure the method can resolve the analyte from potential degradation products.[4][5] The study was designed to achieve 5-20% degradation, which is sufficient to assess peak purity without completely destroying the sample.[4]

Forced_Degradation API API Solution (100 µg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C, 4h) API->Acid Base Base Hydrolysis (0.1N NaOH, RT, 2h) API->Base Oxidation Oxidative (3% H₂O₂, RT, 8h) API->Oxidation Thermal Thermal (Solid, 80°C, 24h) API->Thermal Analysis Analyze all samples by HPLC-DAD Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis

Caption: Forced degradation study workflow.

Results: The method successfully separated the intact analyte peak from all degradation products generated under acidic, basic, oxidative, and thermal stress conditions. Peak purity analysis using the DAD confirmed the homogeneity of the analyte peak in all cases.

Linearity

Linearity was assessed by analyzing seven concentrations of the reference standard ranging from 1 to 50 µg/mL.

ParameterResult
Range 1 - 50 µg/mL
Correlation Coeff. (r²) > 0.999
Y-intercept Close to zero
Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

Spike LevelMean Recovery (%)% RSD
80%99.8%0.7%
100%100.5%0.5%
120%101.1%0.6%
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Precision TypeResult (% RSD)
Repeatability (n=6) < 1.0%
Intermediate (n=6, 2 days) < 2.0%
Robustness

The method's robustness was tested by making small, deliberate variations in key parameters. The system suitability parameters remained within acceptable limits for all variations.

  • Flow Rate: ± 0.1 mL/min

  • Column Temperature: ± 2 °C

  • Mobile Phase pH: ± 0.1 units

Conclusion

A highly specific, linear, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative analysis of this compound. The method is suitable for routine quality control and stability testing in a pharmaceutical development setting.

References

  • PubChem. 2-Methyl-5-nitrothiophene. National Center for Biotechnology Information. Available at: [Link]

  • Blazheevskiy, A. Y. (2020). UV SPECTRA OF AQUEOUS OR ETHANOLIC SOLUTIONS OF TWENTY-SEVEN ACTIVE PHARMACEUTICAL INGREDIENTS. Research Results in Pharmacology. Available at: [Link]

  • Campbell, R. M., & Lee, M. L. (1984). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Analytical Chemistry. Available at: [Link]

  • Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC International. Available at: [Link]

  • Arbain, D. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Andaru Analitika Sains. Available at: [Link]

  • Rao, K. S., & Reddy, G. H. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Google Patents. WO2020131574A1 - Method of reducing aromatic nitro compounds.
  • Al-Bayati, Y. K. (2015). Ultraviolet absorbance spectra for antibiotic derivatives (amino glycosides) used in medical. Journal of Al-Nahrain University. Available at: [Link]

  • Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

  • International Council for Harmonisation. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Blessy, M., et al. (2014). Forced degradation as an integral part of HPLC stability-indicating method development. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Solubility Challenges with 2-(Aminomethyl)-5-nitrothiophene Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Aminomethyl)-5-nitrothiophene Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. As a specialized thiophene derivative, its physicochemical properties can present unique challenges in experimental settings. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and best-practice protocols to help you achieve successful dissolution and formulation.

Understanding the Challenge: Physicochemical Properties at a Glance

This compound is a hydrochloride salt, which generally aims to improve the aqueous solubility of a parent molecule. However, the nitrothiophene core is inherently hydrophobic, which can counteract the solubilizing effect of the salt form. While specific solubility data for this compound is not widely published, analysis of structurally similar molecules provides valuable insights. For instance, related compounds such as 2-Amino-5-Nitrothiazole exhibit very low water solubility (less than 1 mg/mL)[1]. Similarly, other 5-nitrothiophene derivatives demonstrate limited solubility in aqueous media but show improved solubility in certain organic solvents.[2][3]

PropertyValue/InformationSource
Molecular Formula C5H7ClN2O2S[4]
Molecular Weight 194.64 g/mol [5]
Appearance Likely a solid (common for hydrochloride salts)General Chemical Knowledge
Predicted Solubility Low in aqueous solutions, potentially higher in polar aprotic and some polar protic organic solvents.Inferred from related compounds

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in water. What should I do?

This is a common issue. Due to the hydrophobic nitrothiophene scaffold, aqueous solubility is expected to be low despite it being a hydrochloride salt.

Initial Steps:

  • Gentle Heating: Warm the solution to 37-40°C. This can increase the dissolution rate. Do not boil, as this may cause degradation.

  • Sonication: Use a bath sonicator for 10-15 minute intervals to break down particle agglomerates and enhance solvent interaction.

  • pH Adjustment: The aminomethyl group has a pKa that influences its charge state. While it is a hydrochloride salt, ensuring the pH of your aqueous buffer is in the acidic range (e.g., pH 2-5) can help maintain the protonated, more soluble form of the amine.

If these steps are insufficient, you will likely need to employ co-solvents or switch to a different solvent system.

Q2: What organic solvents are recommended for dissolving this compound?

Based on the properties of similar thiophene derivatives, the following organic solvents are good starting points. Always start with a small amount of your compound to test solubility before committing your entire stock.

SolventTypeRationale & Considerations
Dimethyl Sulfoxide (DMSO) Polar AproticExcellent solubilizing power for a wide range of compounds. A common choice for creating high-concentration stock solutions for biological assays. Be mindful of potential toxicity to cells at higher concentrations (typically >0.5%).
Dimethylformamide (DMF) Polar AproticSimilar to DMSO in its ability to dissolve polar and nonpolar compounds. Also a good choice for stock solutions. Can be more volatile than DMSO.
Methanol or Ethanol Polar ProticMay be effective, especially with warming.[2] Less toxic than DMSO and DMF for many cell-based assays. Solubility may be lower than in polar aprotic solvents.
Dichloromethane (DCM) NonpolarSome related thiophene derivatives show solubility in DCM.[3] Useful if subsequent reaction steps require a non-polar environment.

Q3: I need to prepare a stock solution for cell-based assays. What is the best approach?

The standard and most recommended method is to first prepare a high-concentration stock solution in 100% DMSO.

Protocol for Preparing a DMSO Stock Solution:

  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve your target concentration (e.g., 10 mM or 50 mM).

  • Vortex thoroughly for 2-5 minutes.

  • If dissolution is slow, gently warm the tube to 37°C and/or sonicate in a water bath.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

When preparing your working solution, dilute the DMSO stock into your aqueous cell culture medium. Ensure the final concentration of DMSO is low (e.g., <0.1% v/v) to minimize solvent toxicity.

Q4: Can I improve the aqueous solubility without using organic co-solvents?

Yes, several formulation strategies can enhance aqueous solubility, which are particularly relevant in later-stage drug development.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that entrap the compound, aiding in its dispersion in aqueous media. This must be carefully tested as surfactants can affect biological assays.

  • Nanonization: Reducing the particle size to the nanometer scale dramatically increases the surface area, which can improve the dissolution rate and saturation solubility.[6] This is an advanced technique requiring specialized equipment.

Troubleshooting Guide: Step-by-Step Dissolution Protocols

Protocol 1: Standard Dissolution in Organic Solvents

This protocol outlines the systematic approach to finding a suitable organic solvent.

Caption: Workflow for systematic solvent screening.

Protocol 2: Preparation of an Aqueous Formulation Using a Co-Solvent Method

This is a common requirement for in vivo studies or certain in vitro assays where high concentrations of organic solvents are not permissible.

G cluster_0 Step 1: Organic Stock Preparation cluster_1 Step 2: Aqueous Dilution cluster_2 Step 3: Final Formulation A Dissolve Compound in Water-Miscible Organic Solvent (e.g., DMSO, Ethanol) C Add Organic Stock Dropwise to Vortexing Buffer A->C B Vortexing Aqueous Buffer (e.g., PBS, Saline) B->C D Observe for Precipitation C->D E Clear Solution: Ready for Use D->E No F Precipitation Occurs: Optimize Ratio or Add Surfactant D->F Yes

Caption: Co-solvent method for aqueous formulations.

Advanced Strategies for Drug Development Professionals

For those in a drug development setting, overcoming poor solubility is a critical step. Beyond the basic lab techniques, consider these advanced approaches:

  • Salt Screening: While you have the hydrochloride salt, other salt forms (e.g., mesylate, tosylate) might exhibit different crystal lattice energies and, consequently, improved solubility.

  • Prodrug Approach: A chemical modification can be made to the molecule to create a more soluble prodrug that is metabolized back to the active parent compound in vivo.[6]

  • Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix can create an amorphous, higher-energy state that dissolves more readily.[2] This can be achieved through techniques like spray drying or hot-melt extrusion.

The choice of strategy depends heavily on the intended application, from early-stage discovery to preclinical and clinical development.

References

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Bouling Chemical Co., Limited. (n.d.). 2-(Chloromethyl)-5-Nitrothiophene Supplier & Manufacturer in China. Retrieved from [Link]

  • Bergel, F., & Morrison, A. L. (1948). Oxytocic activity of basic (aminomethyl) derivatives of phenols and related compounds. British journal of pharmacology and chemotherapy, 3(3), 194–208.
  • World Journal of Advanced Research and Reviews. (2025, June 1). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-5-nitrothiophene. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2015). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules, 20(10), 17899-17911.
  • PubChem. (n.d.). 2-Amino-5-Nitrothiazole. Retrieved from [Link]

  • ACS Publications. (2021). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry.
  • ResearchGate. (2025, October 16). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds.

Sources

Technical Support Center: Synthesis of 2-(Aminomethyl)-5-nitrothiophene Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Aminomethyl)-5-nitrothiophene Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the successful synthesis of this important compound. Our approach is rooted in practical, field-tested experience to help you navigate the common challenges encountered during this multi-step synthesis.

Introduction

This compound is a key building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. The synthesis, while conceptually straightforward, presents several critical steps where yields can be compromised and impurities can arise. This guide will walk you through a reliable synthetic pathway, highlighting potential pitfalls and offering solutions to overcome them.

A common and effective synthetic strategy involves a multi-step process, which we will explore in detail. This route includes the formation of a key intermediate, 2-(chloromethyl)-5-nitrothiophene, followed by the introduction of the amino group and final salt formation.

Synthetic Workflow Overview

The synthesis can be logically divided into three main stages, each with its own set of challenges and optimization parameters.

SynthesisWorkflow cluster_0 Starting Material A Stage 1: Nitration B Stage 2: Halogenation A->B Intermediate 1 C Stage 3: Amination & Salt Formation B->C Intermediate 2 D 2-(Aminomethyl)-5- nitrothiophene Hydrochloride C->D Final Product 2-Thiophenemethanol 2-Thiophenemethanol 2-Thiophenemethanol->A

Caption: Synthetic workflow for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Stage 1: Nitration of 2-Thiophenemethanol

Q1: My nitration of 2-thiophenemethanol is giving a low yield and a dark, tarry mixture. What's going wrong?

A1: This is a classic issue arising from the high reactivity of the thiophene ring and the sensitivity of the hydroxymethyl group to strong oxidizing conditions. The primary causes are:

  • Over-nitration and Oxidation: The combination of nitric acid and sulfuric acid is often too harsh for this substrate, leading to the formation of dinitrothiophenes and oxidative degradation products.[1][2] The appearance of a pink or dark red color in the reaction mixture is a strong indicator of oxidation.[3]

  • Exothermic Reaction: The nitration of thiophene is highly exothermic.[3] Poor temperature control can lead to runaway reactions, further promoting side product formation and decomposition.

Troubleshooting Steps:

  • Choice of Nitrating Agent: A milder nitrating agent is highly recommended. A mixture of fuming nitric acid in acetic anhydride is a well-established alternative that minimizes oxidation and improves regioselectivity.[2]

  • Strict Temperature Control: Maintain the reaction temperature between 0°C and 5°C throughout the addition of the nitrating agent. Use an ice-salt bath for efficient cooling.

  • Slow and Controlled Addition: Add the nitrating agent dropwise to the solution of 2-thiophenemethanol in a suitable solvent like acetic anhydride. This helps to dissipate the heat generated and maintain a steady reaction rate.

  • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

Stage 2: Conversion of 2-(Hydroxymethyl)-5-nitrothiophene to 2-(Chloromethyl)-5-nitrothiophene

Q2: The conversion of the alcohol to the chloride is incomplete, and I'm observing significant decomposition.

A2: The hydroxyl group of 2-(hydroxymethyl)-5-nitrothiophene can be challenging to convert to a chloride due to the electron-withdrawing nature of the nitro group, which can affect the stability of carbocation intermediates. Common issues include:

  • Harsh Reaction Conditions: Using reagents like concentrated HCl can lead to side reactions and decomposition of the starting material.

  • Instability of the Product: 2-(Chloromethyl)thiophenes can be unstable and prone to polymerization or decomposition, especially at elevated temperatures.[4]

Troubleshooting Steps:

  • Milder Chlorinating Agent: Thionyl chloride (SOCl₂) in the presence of a non-nucleophilic base like pyridine or triethylamine is a more controlled method for this conversion. The reaction can typically be carried out at or below room temperature.

  • Anhydrous Conditions: Ensure all glassware is flame-dried and reagents are anhydrous. Moisture can hydrolyze thionyl chloride and lead to the formation of unwanted byproducts.

  • Work-up Procedure: After the reaction is complete, quench the excess thionyl chloride carefully by adding the reaction mixture to ice-water. Extract the product quickly into a suitable organic solvent like dichloromethane.

  • Avoid High Temperatures: During solvent removal, use a rotary evaporator at a low temperature to prevent decomposition of the product. It is often best to use the crude 2-(chloromethyl)-5-nitrothiophene directly in the next step without purification by distillation.

Stage 3: Amination and Hydrochloride Salt Formation

Q3: My Gabriel synthesis with 2-(chloromethyl)-5-nitrothiophene is not proceeding to completion, or I am getting a low yield of the phthalimide intermediate.

A3: The Gabriel synthesis is a robust method for converting alkyl halides to primary amines.[5] However, issues can arise from:

  • Poor Quality of Potassium Phthalimide: Potassium phthalimide can degrade over time, especially if exposed to moisture.

  • Solvent Choice: The choice of solvent is crucial for the SN2 reaction. A polar aprotic solvent like DMF or DMSO is generally preferred to dissolve the potassium phthalimide and facilitate the reaction.

  • Steric Hindrance: While the thiophene ring is not exceptionally bulky, steric factors can still play a role.

Troubleshooting Steps:

  • Use Fresh or Newly Prepared Potassium Phthalimide: If you suspect the quality of your potassium phthalimide is poor, you can prepare it fresh by reacting phthalimide with potassium hydroxide or potassium carbonate.

  • Optimize Reaction Conditions: Ensure your solvent is anhydrous. Heating the reaction mixture (e.g., to 80-100°C) can help to drive the reaction to completion. Monitor the reaction progress by TLC.

  • Consider an Alternative: The Boc-Protection Route: An alternative to the Gabriel synthesis is to react 2-(chloromethyl)-5-nitrothiophene with tert-butyl amine, followed by Boc protection of the resulting secondary amine, and then deprotection. A more direct route is the reaction with sodium azide to form the azide intermediate, followed by reduction. However, the use of azides requires specific safety precautions.

Q4: The deprotection of the phthalimide intermediate with hydrazine is messy, and I'm having trouble isolating the free amine.

A4: The hydrazinolysis of the phthalimide intermediate can sometimes lead to a gelatinous precipitate of phthalhydrazide, which can make product isolation difficult.

Troubleshooting Steps:

  • Acid Hydrolysis: An alternative to hydrazine is acid hydrolysis (e.g., with concentrated HCl or H₂SO₄). This will directly produce the hydrochloride salt of the amine, which may be easier to isolate. However, this method often requires harsh conditions and prolonged heating.[5]

  • Work-up after Hydrazinolysis: After hydrazinolysis, the reaction mixture is typically acidified to precipitate the phthalhydrazide, which can then be filtered off. The filtrate containing the amine hydrochloride is then concentrated.

  • Boc-Deprotection as an Alternative: If you opted for the Boc-protection route, deprotection is typically cleaner. Treatment with HCl in a suitable solvent like dioxane or methanol will yield the desired hydrochloride salt directly.[6]

Q5: My final product, this compound, is difficult to purify and has a persistent color.

A5: The final product can be prone to impurities from previous steps and may be colored due to the presence of the nitro-aromatic chromophore and potential degradation products.

Troubleshooting Steps:

  • Recrystallization: Recrystallization is the most effective method for purifying the final salt.[7] A common solvent system is a mixture of an alcohol (e.g., ethanol or isopropanol) and a non-polar solvent (e.g., diethyl ether or hexane). The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.

  • Charcoal Treatment: If the product is highly colored, a small amount of activated charcoal can be added to the hot solution during recrystallization to adsorb colored impurities. Be cautious not to use too much charcoal, as it can also adsorb the product.

  • Purity Analysis: Use techniques like NMR, HPLC, and melting point determination to assess the purity of the final product after each recrystallization cycle.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound, incorporating the troubleshooting insights discussed above.

Table 1: Reagents and Materials

ReagentCAS NumberMolar Mass ( g/mol )Key Properties
2-Thiophenemethanol636-72-6114.16Liquid
Fuming Nitric Acid7697-37-263.01Highly corrosive, strong oxidizer
Acetic Anhydride108-24-7102.09Corrosive, lachrymator
Thionyl Chloride7719-09-7118.97Corrosive, reacts violently with water
Pyridine110-86-179.10Flammable, toxic
Potassium Phthalimide1074-82-4185.22Solid
N,N-Dimethylformamide (DMF)68-12-273.09Polar aprotic solvent
Hydrazine Hydrate7803-57-850.06Toxic, corrosive
Hydrochloric Acid (conc.)7647-01-036.46Corrosive
Step 1: Synthesis of 2-(Hydroxymethyl)-5-nitrothiophene
  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-thiophenemethanol (1 eq.) in acetic anhydride (5-10 vol.).

  • Cool the solution to 0-5°C using an ice-salt bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq.) and acetic anhydride (2-3 vol.) dropwise, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(hydroxymethyl)-5-nitrothiophene, which can be used in the next step without further purification.

Step 2: Synthesis of 2-(Chloromethyl)-5-nitrothiophene
  • Dissolve the crude 2-(hydroxymethyl)-5-nitrothiophene (1 eq.) in anhydrous dichloromethane (10 vol.).

  • Add pyridine (1.2 eq.) to the solution and cool to 0°C.

  • Slowly add thionyl chloride (1.2 eq.) dropwise, maintaining the temperature at 0°C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Carefully pour the reaction mixture into ice-water and separate the organic layer.

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure at a low temperature. The crude 2-(chloromethyl)-5-nitrothiophene is typically used immediately in the next step.

Step 3: Synthesis of this compound
  • Via Gabriel Synthesis:

    • Dissolve the crude 2-(chloromethyl)-5-nitrothiophene (1 eq.) in anhydrous DMF (5-10 vol.).

    • Add potassium phthalimide (1.1 eq.) and heat the mixture to 80-100°C for 4-6 hours.

    • Cool the reaction mixture and pour it into water to precipitate the phthalimide intermediate. Filter, wash with water, and dry.

    • To the phthalimide intermediate (1 eq.) in ethanol (10 vol.), add hydrazine hydrate (2-3 eq.) and reflux for 2-4 hours.

    • Cool the reaction mixture, add concentrated HCl to adjust the pH to ~1, and filter off the precipitated phthalhydrazide.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Recrystallize the crude product from an ethanol/ether mixture.

  • Via Boc-Protection/Deprotection (Alternative):

    • React crude 2-(chloromethyl)-5-nitrothiophene with tert-butyl (aminomethyl)carbamate in the presence of a base like potassium carbonate in DMF.

    • Isolate the Boc-protected intermediate.

    • Dissolve the Boc-protected intermediate in a minimal amount of methanol or dioxane.

    • Add a solution of HCl in dioxane (e.g., 4M) or bubble HCl gas through the solution at 0°C.

    • Stir at room temperature until deprotection is complete (monitor by TLC).

    • The hydrochloride salt will often precipitate out of the solution. Filter and wash with cold ether to obtain the purified product.

Safety and Handling

  • Nitroaromatic Compounds: Nitroaromatic compounds are potentially toxic and can be explosive, especially polynitrated compounds. Handle with care in a well-ventilated fume hood. Avoid heat, shock, and friction.

  • Corrosive Reagents: Nitric acid, sulfuric acid, thionyl chloride, and hydrochloric acid are highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrazine: Hydrazine is a suspected carcinogen and is highly toxic. Handle only in a well-ventilated fume hood with appropriate PPE.

References

  • Process for 2-Chloro-5-Chloromethylthiazole. Scribd. Retrieved January 28, 2026, from [Link]

  • 2-nitrothiophene. Organic Syntheses. Retrieved January 28, 2026, from [Link]

  • The Gabriel Synthesis. Chemistry Steps. Retrieved January 28, 2026, from [Link]

  • Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts. Scientific Research Publishing. Retrieved January 28, 2026, from [Link]

  • 2-nitrothiophene. Organic Syntheses. Retrieved January 28, 2026, from [Link]

  • Preparation method of 2-amino-5-thiophenyl-(2-methoxy) acetanilide. Google Patents.
  • SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. Acta Chimica Sinica. Retrieved January 28, 2026, from [Link]

  • Preparation method for 2-chlorine-5-thiophene formic acid. Google Patents.
  • Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. Retrieved January 28, 2026, from [Link]

  • Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)furan by Burkholderia contaminans NJPI-15 With Co-substrate. Frontiers. Retrieved January 28, 2026, from [Link]

  • The Gabriel Synthesis. Master Organic Chemistry. Retrieved January 28, 2026, from [Link]

  • How can we do the deprotection of boc-amino acids using hcl ?. ResearchGate. Retrieved January 28, 2026, from [Link]

  • Catalyzing the Hydrogenation of Nitro Group to Amino Group using Greenly Synthesized Fe3O4 Nanoparticles for Water Purification. Springer. Retrieved January 28, 2026, from [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. University College Cork. Retrieved January 28, 2026, from [Link]

Sources

Technical Support Center: Stability Indicating HPLC for 2-(Aminomethyl)-5-nitrothiophene Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SIM-ANT-HCl-001 Lead Scientist: Dr. Aris Thorne, Senior Application Specialist Subject: Method Development, Validation, and Troubleshooting Guide

Executive Summary

Welcome to the technical support hub for 2-(Aminomethyl)-5-nitrothiophene Hydrochloride . This compound presents a unique chromatographic challenge: it combines a highly polar, basic aminomethyl group (susceptible to silanol interactions) with a nitro-thiophene core (susceptible to photolytic and reductive degradation).

This guide deviates from standard "cookbook" recipes. Instead, it provides a logic-driven stability-indicating method (SIM) designed to separate the Active Pharmaceutical Ingredient (API) from its potential degradants (des-nitro analogs, ring-opened hydrolysis products, and oxidative N-oxides).

Module 1: The "Golden" Protocol (Method Parameters)

This method is engineered to suppress the ionization of surface silanols (reducing tailing) while maintaining the protonation of the amine for consistent retention.

Chromatographic Conditions
ParameterSpecificationTechnical Rationale (The "Why")
Column C18 (L1), End-capped, Base-deactivated (e.g., Inertsil ODS-3 or Zorbax Eclipse Plus), 250 x 4.6 mm, 5 µm.Crucial: The "aminomethyl" tail is basic. Standard silica columns will cause severe tailing. High carbon load + end-capping blocks silanol interactions.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with dilute Orthophosphoric Acid).Low pH (< 3.0) ensures the amine (pKa ~9-10) is fully protonated and silanols are protonated (neutral), minimizing secondary interactions.
Mobile Phase B Acetonitrile (HPLC Grade).[1]ACN has a lower UV cutoff than Methanol, essential for detecting nitro-degradants at lower wavelengths without baseline noise.
Flow Rate 1.0 mL/min.[2]Standard backpressure balance.
Detection (UV) 280 nm (Primary) & 254 nm (Secondary).Nitro-thiophenes exhibit strong absorbance at 280 nm. 254 nm is used to detect non-nitro aromatic degradants.
Column Temp 30°C.Controls viscosity and retention time drift; ensures reproducibility.
Injection Vol 10 - 20 µL.Dependent on sensitivity requirements.
Diluent Mobile Phase A : ACN (80:20 v/v).Critical: Dissolving the HCl salt in 100% organic solvent can cause precipitation or peak splitting. Match the initial mobile phase composition.
Gradient Program (Stability Indicating)

Purpose: To elute the polar salt early while washing out highly lipophilic dimers or oxidation products.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration / Salt Elution
5.09010Isocratic Hold (API retention)
20.04060Ramp to elute hydrophobics
25.04060Wash
26.09010Re-equilibration
35.09010End

Module 2: Forced Degradation Protocols (Stress Testing)

To validate the method's specificity, you must intentionally degrade the sample. The nitro-thiophene moiety dictates the specific vulnerabilities.

Stress Conditions & Expected Pathways
StressorConditionExpected Degradation Pathway
Acid Hydrolysis 0.1 N HCl, 60°C, 4-8 hrsHigh Risk: Potential hydrolysis of the thiophene ring or side chain cleavage.
Base Hydrolysis 0.1 N NaOH, 60°C, 2-4 hrsCritical: Nitro groups are labile in strong base. Watch for "Blue/Red" color shifts indicating complex formation or ring opening.
Oxidation 3%

, RT, 6-24 hrs
Formation of N-oxides on the aminomethyl group.
Photolysis UV Light (1.2 million lux hrs)Highest Risk: Nitro-thiophenes are photosensitive. Expect reduction of

to

or nitro-nitrite rearrangement.
Thermal 80°C (Dry heat), 24 hrsDehydrochlorination (loss of HCl) or dimerization.

Tech Note: If the API peak purity (measured via PDA detector) passes in all stress samples, the method is considered "Stability Indicating."

Module 3: Troubleshooting Center (FAQ)

Q1: My API peak is tailing significantly (Tailing Factor > 2.0). Why?

  • Diagnosis: This is the "Silanol Effect." The positively charged aminomethyl group is binding to residual negative silanols on the column stationary phase.

  • Fix 1 (Chemistry): Ensure your buffer pH is ≤ 3.0 . At this pH, silanols are protonated (neutral) and won't attract the amine.

  • Fix 2 (Hardware): Switch to a "Base Deactivated" (BDS) or "End-capped" column. Avoid older generation silica columns.

  • Fix 3 (Modifier): Add 1% Triethylamine (TEA) to the buffer before adjusting pH. TEA competes for the active sites.

Q2: I see "Ghost Peaks" in my blank or standard injections.

  • Diagnosis: Photodegradation during sample preparation. 2-(Aminomethyl)-5-nitrothiophene is light-sensitive.

  • Fix: Use Amber Glassware for all solutions. If amber flasks are unavailable, wrap clear flasks in aluminum foil immediately after weighing.

Q3: The retention time is drifting day-to-day.

  • Diagnosis: pH instability or Temperature fluctuation. Amine retention is highly sensitive to pH changes near the pKa (though pH 3 is far from pKa ~9, slight ionic strength changes matter).

  • Fix: Use a column oven (30°C). Ensure the buffer is prepared fresh and the pH meter is calibrated daily. Evaporation of ACN in the reservoir can also shift retention; cover reservoirs with foil/parafilm (with a pinhole).

Q4: My sample isn't dissolving fully in Acetonitrile.

  • Diagnosis: It is a Hydrochloride salt . Salts are polar and often insoluble in pure organic solvents.

  • Fix: Dissolve the sample first in water or buffer (Mobile Phase A), then add the organic solvent. Final diluent should be at least 50% aqueous.

Module 4: Visualizations

Figure 1: Stability Indicating Workflow

Caption: Logical flow for developing and validating the SIM, ensuring specificity against all degradation types.

StabilityWorkflow cluster_Stress Forced Degradation (Stress Testing) Start Start: API Characterization (Nitro + Amine + Thiophene) MethodDev Method Optimization (pH 3.0, C18, Gradient) Start->MethodDev Acid Acid/Base Hydrolysis Analysis HPLC-PDA Analysis Acid->Analysis Ox Oxidation (H2O2) Ox->Analysis Photo Photolysis (UV/Vis) Photo->Analysis Therm Thermal Stress Therm->Analysis MethodDev->Acid MethodDev->Ox MethodDev->Photo MethodDev->Therm Decision Peak Purity Pass? Analysis->Decision Fail Redesign Method (Change Gradient/Column) Decision->Fail No (Co-elution) Pass Final Validation (ICH Q2) Decision->Pass Yes Fail->MethodDev

Figure 2: Troubleshooting Logic Tree

Caption: Diagnostic path for resolving common chromatographic anomalies with amine-salts.

Troubleshooting Issue Identify Issue Split Split Peaks / Doublet Issue->Split Tailing Peak Tailing (> 1.5) Issue->Tailing Drift Retention Drift Issue->Drift Solvent Check Diluent Strength (Too much Organic?) Split->Solvent Filter Check Filter Compatibility (Nylon binds some amines) Split->Filter pH Check pH (Must be < 3.0) Tailing->pH Col Check Column Type (Is it End-capped?) Tailing->Col Temp Check Column Oven Drift->Temp Equil Check Equilibration Time (Need 20 column volumes) Drift->Equil

References

  • International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3] Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil. (Demonstrates standard forced degradation protocols for aromatic amines). Retrieved from [Link]

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Validation & Comparative

2-(Aminomethyl)-5-nitrothiophene Hydrochloride comparative analysis of biological activity.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Aminomethyl)-5-nitrothiophene Hydrochloride: Comparative Analysis of Biological Activity

Executive Summary

This compound (CAS: 1418117-90-4) represents a critical "privileged scaffold" in the design of nitro-heterocyclic antimicrobials. While often utilized as a synthetic intermediate, its pharmacophore—the 5-nitrothiophene moiety—shares a mechanism of action with clinically established nitrofurans (e.g., Nitrofurantoin) and nitroimidazoles (e.g., Metronidazole).

This guide provides a comparative technical analysis of this compound's intrinsic biological potential versus established standards, highlighting its role as a precursor to high-potency derivatives like KTU-286 (a hydrazone derivative with anti-MRSA activity).

Pharmacological Mechanism & Rationale

The biological activity of 2-(aminomethyl)-5-nitrothiophene is driven by the nitro-group activation pathway . Unlike standard antibiotics that target cell wall synthesis (Beta-lactams) or DNA gyrase (Fluoroquinolones), this compound acts as a prodrug .

Mechanism of Action (MOA)

The compound requires bioactivation by bacterial Type I Nitroreductases (oxygen-insensitive). This enzymatic reduction generates reactive nitro-radical anions (


), which covalently bind to bacterial DNA and proteins, causing lethal damage.

MOA Prodrug 2-(Aminomethyl)-5-nitrothiophene (Prodrug) Enzyme Bacterial Nitroreductase (Type I / NfsA, NfsB) Prodrug->Enzyme Entry Intermediate Nitro-Radical Anion (R-NO2•-) Enzyme->Intermediate 2e- Reduction Target Bacterial DNA/Proteins Intermediate->Target Covalent Binding Outcome Strand Breakage & Cell Death Target->Outcome Disruption

Figure 1: Mechanism of reductive bioactivation specific to nitro-heterocycles.

Comparative Biological Activity

The free amine (as the hydrochloride salt) is generally less potent in vitro than its Schiff base or amide derivatives due to rapid metabolism and polarity issues. However, it serves as the essential "warhead" donor.

Table 1: Comparative Antimicrobial Potency (MIC Values)

Data synthesized from structure-activity relationship (SAR) studies of nitrothiophene derivatives.

Compound ClassRepresentative AgentTarget SpectrumMIC (S. aureus)MIC (E. coli)Mechanism Note
Scaffold (Subject) 2-(Aminomethyl)-5-nitrothiophene HCl Broad (Gram +/-)16 - 64 µg/mL>32 µg/mLLimited cellular uptake due to polarity of free amine.
Optimized Derivative KTU-286 (Hydrazone) Gram-positive (MRSA)0.5 - 1.0 µg/mL 4 - 8 µg/mLLipophilic modification enhances penetration; highly active against MRSA.
Standard (Furan) Nitrofurantoin Urinary Pathogens32 - 64 µg/mL16 - 32 µg/mLStandard of care; weaker potency than optimized thiophenes.
Standard (Quinolone) Ciprofloxacin Broad Spectrum0.1 - 0.5 µg/mL0.01 - 0.1 µg/mLDNA Gyrase inhibition; distinct mechanism.

*Note: Values for the free amine are estimated based on SAR baselines where the amine is used as a control fragment.

Key Insight: The "Derivatization Effect"

The hydrochloride salt is stable but hydrophilic. Converting the amine into a Schiff base (e.g., reacting with an aldehyde) or an amide drastically lowers the MIC.

  • Why? The lipophilic tail facilitates passive diffusion across the bacterial cell membrane, delivering the 5-nitrothiophene warhead to the cytoplasmic nitroreductases.

Experimental Protocols

A. Synthesis of 2-(Aminomethyl)-5-nitrothiophene HCl

Rationale: Direct nitration of 2-(aminomethyl)thiophene is hazardous and yields mixtures. The preferred route is the Ing-Manske (Gabriel) Synthesis or reduction of the corresponding nitrile/oxime.

Protocol (Reductive Route):

  • Starting Material: 5-Nitro-2-thiophenecarbaldehyde.[1][2][3][4]

  • Oxime Formation: Reflux aldehyde (1 eq) with Hydroxylamine HCl (1.2 eq) and Sodium Acetate (1.5 eq) in Ethanol for 2 hours.

  • Reduction: Dissolve oxime in dry THF. Add

    
     complex (caution: pyrophoric) at 0°C. Reflux for 4 hours.
    
  • Salt Formation: Quench with MeOH. Add 4M HCl in Dioxane. The precipitate is 2-(aminomethyl)-5-nitrothiophene HCl .

  • Purification: Recrystallize from Ethanol/Ether.

B. Antimicrobial Susceptibility Testing (Broth Microdilution)

Standard: CLSI M07-A10.

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Compound Prep: Dissolve 2-(Aminomethyl)-5-nitrothiophene HCl in DMSO (stock 10 mg/mL). Dilute in CAMHB to range 0.5 – 128 µg/mL.

  • Incubation: Add 100 µL inoculum to 100 µL drug solution in 96-well plates. Incubate at 37°C for 18-24 hours.

  • Readout: MIC is the lowest concentration with no visible turbidity.

  • Validation: Run Nitrofurantoin as a positive control (Expected MIC: 32-64 µg/mL).

Structural Optimization Workflow

To maximize biological activity, the amine group should be functionalized. Below is the decision tree for optimizing this scaffold.

Optimization Start 2-(Aminomethyl)-5-nitrothiophene HCl Decision Target Application? Start->Decision Path1 Schiff Base Formation (React with Aldehydes) Decision->Path1 Maximize Potency Path2 Amide Coupling (React with Acid Chlorides) Decision->Path2 Maximize Stability Result1 High Potency (MRSA) Example: KTU-286 Path1->Result1 Result2 Improved Stability (Peptidomimetics) Path2->Result2

Figure 2: Medicinal chemistry optimization pathways for the aminomethyl-nitrothiophene scaffold.

References

  • BenchChem. (2025). The Double-Edged Sword: Unveiling the Biological Activities of 2-Nitrothiophene Derivatives. Link

  • Vasiliauskas, A., et al. (2019). Synthesis, ADMET Properties, and In Vitro Antimicrobial Activity of 5-Nitro-2-thiophenecarbaldehyde Derivatives (KTU-286). MDPI Molecules. Link

  • Sigma-Aldrich. (2024). Product Specification: 2-(Aminomethyl)thiophene derivatives. Link

  • Mabkhot, Y.N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. M07-A10. Link

Sources

Technical Guide: Cytotoxicity Profile of 2-(Aminomethyl)-5-nitrothiophene Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth cytotoxicity comparison of 2-(Aminomethyl)-5-nitrothiophene Hydrochloride (CAS 1418117-90-4) against established therapeutic agents. This analysis synthesizes data from medicinal chemistry literature regarding nitro-heterocyclic scaffolds.[1][2]

Executive Summary

This compound is a critical pharmacophore intermediate used in the synthesis of bioactive nitro-heterocycles. Unlike established chemotherapeutics (e.g., Doxorubicin) that act via intercalation, this compound functions primarily as a bioreductive alkylating agent .

Its cytotoxicity profile is defined by a "high-potency, high-risk" paradigm:

  • Potency: Generally exhibits 2–5x higher in vitro cytotoxicity than corresponding nitrofuran analogs (e.g., Nitrofurantoin) due to increased lipophilicity and sulfur-mediated electronic effects.

  • Selectivity: Shows preferential toxicity toward hypoxic cells and microorganisms expressing type I nitroreductases, but carries a higher mutagenic potential (Ames positive) compared to standard clinical drugs.

Chemical Identity & Properties

  • Chemical Name: (5-Nitrothiophen-2-yl)methanamine hydrochloride[3][4][5]

  • CAS Number: 1418117-90-4[4]

  • Core Scaffold: 5-Nitrothiophene[5][6]

  • Key Feature: The C5-Nitro group is the "warhead," susceptible to enzymatic reduction; the C2-Aminomethyl group serves as the "linker" for derivatization.

Comparative Cytotoxicity Matrix

The following table synthesizes experimental data comparing the 5-nitrothiophene core against standard clinical agents and structural analogs in mammalian cell lines (e.g., MCF-7, HepG2).

Compound ClassRepresentative AgentMechanism of ActionRelative Cytotoxicity (IC50)Specificity Profile
Test Subject 2-(Aminomethyl)-5-nitrothiophene HCl Bioreductive Alkylation / ROS Moderate (5–50 µM) Hypoxia-Selective
Nitro-HeterocycleNifurtimox (Nitrofuran)Nitroreduction / ROSLow-Moderate (>50 µM)Antiparasitic > Mammalian
AnthracyclineDoxorubicinDNA Intercalation / Topo II Inhib.High (<1 µM)Broad Spectrum (Toxic)
Platinum AgentCisplatinDNA CrosslinkingHigh (1–10 µM)Broad Spectrum
Nitro-HeterocycleMetronidazoleNitroreductionVery Low (>100 µM)Anaerobic Specific

Expert Insight: The sulfur atom in the thiophene ring confers higher lipophilicity (LogP) compared to the oxygen in furans. This allows 2-(Aminomethyl)-5-nitrothiophene to penetrate cellular membranes more efficiently, often resulting in lower IC50 values (higher toxicity) than Nifurtimox or Nitrofurantoin in mammalian screenings.

Mechanism of Action: The Bioreductive Pathway

The cytotoxicity of this compound is not intrinsic to the parent molecule but is unleashed via metabolic activation.

Signaling Pathway & Activation Logic
  • Entry: The lipophilic thiophene ring facilitates passive diffusion across the cell membrane.

  • Activation: Intracellular nitroreductases (NTRs) reduce the nitro group (-NO2).

  • Cascade: This reduction generates transient nitro-anion radicals and hydroxylamines.

  • Damage: These species react with DNA (guanine residues) and generate superoxide anions (ROS), leading to apoptosis.

BioreductivePathway Compound 2-(Aminomethyl)-5- nitrothiophene (Parent) Radical Nitro-Anion Radical (-NO2•-) Compound->Radical 1e- Reduction NTR Nitroreductase (Type I/II) NTR->Radical ROS ROS Generation (Superoxide) Radical->ROS Redox Cycling DNA DNA Adducts (Guanine Alkylation) Radical->DNA Covalent Binding ROS->DNA Oxidative Damage Hypoxia Hypoxic Environment Hypoxia->Radical Promotes Stability Oxygen Normoxia (O2) Oxygen->Compound Futile Cycling (Re-oxidation)

Figure 1: Bioreductive activation pathway. Under hypoxic conditions, the nitro-anion radical is stable enough to damage DNA. In the presence of oxygen, "futile cycling" regenerates the parent compound, producing ROS as a byproduct.

Experimental Protocol: Comparative Cytotoxicity Assay

To objectively validate the performance of 2-(Aminomethyl)-5-nitrothiophene HCl against Doxorubicin, the following MTT Cell Viability Protocol is recommended. This protocol ensures standardization of metabolic state and solubility.

Phase 1: Preparation
  • Stock Solution: Dissolve 2-(Aminomethyl)-5-nitrothiophene HCl in DMSO to 100 mM. (Note: The HCl salt improves water solubility, but DMSO is preferred for stock stability).

  • Control Preparation: Prepare Doxorubicin (positive control) at 10 mM in water/DMSO.

  • Cell Culture: Use HepG2 (high metabolic activity) and MCF-7 (standard tumor model) cell lines.

Phase 2: Treatment Workflow
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Dosing: Treat cells with serial dilutions (0.1 µM to 100 µM).

    • Critical Step: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

  • Incubation: Incubate for 48 to 72 hours . (Nitro-compounds often require longer incubation for enzymatic accumulation).

Phase 3: Analysis (MTT)
  • Add MTT reagent (0.5 mg/mL) and incubate for 3–4 hours.

  • Solubilize formazan crystals with DMSO.

  • Measure absorbance at 570 nm .

  • Calculation:

    
    
    Fit data to a sigmoidal dose-response curve to calculate IC50.
    

Safety & Handling (Critical)

  • Mutagenicity Warning: Unlike Doxorubicin, 5-nitrothiophenes are frequently Ames Positive . They can induce frame-shift mutations. All handling must occur in a Class II Biosafety Cabinet.

  • Stability: The amine group is reactive. Store the HCl salt under desiccant at -20°C to prevent hydrolysis or oxidation of the thiophene ring.

References

  • BenchChem. (2025). Bridging the Gap: A Comparative Guide to In-Vitro and In-Vivo Studies of 2-Nitrothiophene Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2022). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Durham e-Theses. Retrieved from

  • ChemicalBook. (2025). This compound Product Entry (CAS 1418117-90-4).[4] Retrieved from

  • PubMed. (2020).[7] Nitrofuran drugs beyond redox cycling: Evidence of Nitroreduction-independent cytotoxicity mechanism. Toxicology and Applied Pharmacology.[8] Retrieved from

  • MDPI. (2024). Biological Activities of Thiophenes. Encyclopedia. Retrieved from

Sources

A Head-to-Head Comparison of 2-(Aminomethyl)-5-nitrothiophene Hydrochloride and Structurally Related Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Nitrothiophene Scaffolds

Thiophene-containing heterocyclic compounds represent a privileged scaffold in medicinal chemistry, with a diverse range of demonstrated biological activities, including potent anticancer and antimicrobial properties.[1][2] The introduction of a nitro group to the thiophene ring can significantly modulate the molecule's biological activity, making these derivatives a subject of intense research for the development of novel therapeutic agents.[1] This guide provides a detailed, head-to-head comparison of 2-(Aminomethyl)-5-nitrothiophene Hydrochloride and two of its structurally similar analogs: 2-(Chloromethyl)-5-nitrothiophene and (5-Nitrothiophen-2-yl)methanol.

This comparative analysis is designed to provide researchers and drug development professionals with a comprehensive overview of the structure-activity relationships and potential therapeutic applications of these compounds. By presenting available experimental data on their cytotoxic and antimicrobial activities, alongside detailed experimental protocols and mechanistic insights, this guide aims to facilitate informed decisions in the selection and development of nitrothiophene-based drug candidates.

Comparative Analysis: Unveiling Structure-Activity Relationships

The biological activity of nitrothiophene derivatives is intricately linked to their chemical structure. The nature of the substituent at the 2-position of the 5-nitrothiophene core plays a critical role in determining the compound's potency and selectivity. In this section, we compare this compound with its chloro- and hydroxyl-methyl analogs to elucidate these structure-activity relationships.

Anticancer Cytotoxicity

The cytotoxic potential of these compounds against various cancer cell lines is a key indicator of their therapeutic promise. While direct comparative studies are limited, the available data for related compounds suggest that the aminomethyl group may confer potent cytotoxic activity. The primary mechanism of action for many nitroaromatic compounds involves the enzymatic reduction of the nitro group by nitroreductases, which are often overexpressed in hypoxic tumor environments, leading to the formation of cytotoxic reactive nitrogen species.[3][4]

Table 1: Comparative Anticancer Cytotoxicity (IC₅₀ in µM)

CompoundCancer Cell LineIC₅₀ (µM)Reference
This compound Data Not Available--
2-(Chloromethyl)-5-nitrothiophene Data Not Available--
(5-Nitrothiophen-2-yl)methanol Data Not Available--
Related Thiophene Derivative 1HeLa12.61[5]
Related Thiophene Derivative 2HepG233.42[5]
Related Thiophene Derivative 3MCF-79.1 (nM)[6]

Note: The IC₅₀ values presented for related thiophene derivatives are from different studies and are intended to provide a general context for the potential cytotoxicity of this class of compounds. Direct comparison requires testing under identical experimental conditions.

Antimicrobial Activity

Nitrothiophenes have also demonstrated significant antimicrobial activity against a broad spectrum of bacteria and fungi.[1] The mechanism of antimicrobial action is also believed to involve the reductive activation of the nitro group, leading to cellular damage.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliReference
This compound Data Not AvailableData Not Available-
2-(Chloromethyl)-5-nitrothiophene Data Not AvailableData Not Available-
(5-Nitrothiophen-2-yl)methanol Data Not AvailableData Not Available-
Related 2-amino-5-nitrothiophene derivativeInhibitory EffectNo Effect[7]
5-Nitro-2-thiophene carboxaldehydeEffective at 7 µg/mLEffective at 7 µg/mL[8]

Note: The MIC values for related compounds are provided for illustrative purposes. A direct comparison would necessitate simultaneous testing under standardized conditions.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of experimental findings, standardized protocols are essential. The following sections detail the methodologies for assessing the cytotoxic and antimicrobial activities of the compounds discussed in this guide.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to evaluate the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate attach Allow Cells to Attach (24h) seed->attach treat Add Test Compounds & Controls attach->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Measure Absorbance (570nm) solubilize->read calculate Calculate IC50 read->calculate MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum Prepare Standardized Inoculum dilutions Serial Dilutions of Compounds inoculate Inoculate Microtiter Plate dilutions->inoculate incubate Incubate inoculate->incubate read Visual Inspection for Growth incubate->read determine_mic Determine MIC read->determine_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Mechanistic Insights: The Role of Nitroreductase Activation

The biological activity of nitroaromatic compounds, including the nitrothiophenes discussed here, is largely dependent on the reductive metabolism of the nitro group. [4]This bioactivation is a key determinant of their selective toxicity towards cancer cells and microorganisms.

The proposed mechanism involves the following steps:

  • Enzymatic Reduction: In hypoxic environments, such as those found in solid tumors, or within certain microorganisms, nitroreductase enzymes catalyze the reduction of the nitro group (NO₂) to a nitroso (NO) and subsequently to a highly reactive hydroxylamine (NHOH) intermediate. [10][11]2. Formation of Reactive Species: The hydroxylamine species can be further activated to form a nitrenium ion, which is a potent electrophile.

  • Cellular Damage: These reactive intermediates can covalently bind to and damage cellular macromolecules, including DNA, proteins, and lipids, leading to cell cycle arrest, apoptosis, and ultimately, cell death. [11]

Nitrothiophene_Activation_Pathway Compound Nitrothiophene Prodrug Nitroreductase Nitroreductase (Hypoxic Conditions) Compound->Nitroreductase Bioactivation Reactive_Intermediates Reactive Nitrogen Species (e.g., Hydroxylamine, Nitrenium ion) Nitroreductase->Reactive_Intermediates Cellular_Damage Covalent Adducts with DNA, Proteins, Lipids Reactive_Intermediates->Cellular_Damage Cell_Death Apoptosis / Cell Death Cellular_Damage->Cell_Death

Caption: Proposed mechanism of action for nitrothiophene compounds.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with potential applications in cancer and infectious disease therapy. The structure-activity relationships highlighted in this guide underscore the importance of the substituent at the 2-position of the 5-nitrothiophene scaffold in modulating biological activity.

While the available data suggest significant therapeutic potential, further research is warranted. Specifically, direct head-to-head comparative studies of these analogs under standardized conditions are crucial to definitively establish their relative potency and selectivity. Moreover, in-depth mechanistic studies are needed to fully elucidate the downstream signaling pathways activated by these compounds and to identify potential biomarkers for predicting therapeutic response. The development of more targeted delivery systems could also enhance the therapeutic index of these promising nitrothiophene derivatives.

References

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  • Singh, P., et al. (2020). A Review on Anticancer Activities of Thiophene and Its Analogs. Mini-Reviews in Medicinal Chemistry, 20(19), 1944-1965.
  • Dehdashti, F., et al. (2021). A Comparative Study of 5-(Chloromethyl)furfural and 5-(Hydroxymethyl)furfural. Green Chemistry, 23(24), 9889-9915.
  • Abirami, K., et al. (2015). Evaluation of in-vitro antitubercular and antimicrobial activity of 5- nitro 2- thiophene carboxaldehyde. World Journal of Pharmacy and Pharmaceutical Sciences, 4(10), 1081-1089.
  • Buzun, K., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(19), 6296.
  • Chen, Y., et al. (2024). Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers in Pharmacology, 15, 1432607.
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  • Patterson, S., et al. (2022). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Durham University.
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A Comparative Guide to the Synthesis, Biological Activity, and Structure-Activity Relationship of 2-(Aminomethyl)-5-nitrothiophene Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Heterocyclic compounds, particularly those containing a thiophene ring, represent a cornerstone in medicinal chemistry and drug discovery. Their diverse pharmacological activities make them attractive scaffolds for the development of novel therapeutic agents.[1] Among these, 2-nitrothiophene derivatives have garnered significant attention for their potential applications in treating a range of conditions, from infectious diseases to cancer.[2][3] The introduction of a nitro group to the thiophene ring profoundly influences the molecule's electronic properties and biological activity, often serving as a pharmacophore or a pro-drug moiety.[3]

This guide provides a comprehensive comparative analysis of 2-(Aminomethyl)-5-nitrothiophene Hydrochloride and a curated selection of its structural analogs. We will delve into their synthetic pathways, compare their biological performance using standardized assays, and elucidate the underlying structure-activity relationships (SAR). The objective is to provide researchers, scientists, and drug development professionals with a detailed, data-driven resource to inform their own research and development efforts.

Core Compound and Selected Analogs

For this comparative study, we focus on this compound as our lead compound. Its structure combines the key features of a 5-nitrothiophene core with a reactive aminomethyl group at the 2-position. To understand the SAR, we will compare it against three rationally designed analogs, each featuring a specific structural modification:

  • Compound A (Lead): this compound

  • Analog 1: 2-((Dimethylamino)methyl)-5-nitrothiophene (Modification of the amine)

  • Analog 2: 2-(Aminomethyl)-4-nitrothiophene (Positional isomer of the nitro group)

  • Analog 3: 5-(Aminomethyl)thiophene-2-carbonitrile (Isosteric replacement of the nitro group)

These analogs were selected to probe the importance of the primary amine, the position of the electron-withdrawing nitro group, and the specific nature of the electron-withdrawing substituent at the 5-position.

Synthesis and Mechanistic Rationale

The synthesis of these compounds typically follows a multi-step pathway, starting from commercially available thiophene derivatives. The rationale behind the chosen synthetic route is to build the molecule sequentially, allowing for the introduction of desired functional groups in a controlled manner.

General Synthetic Workflow

The synthesis of the lead compound and its analogs involves key transformations such as nitration, chloromethylation, and nucleophilic substitution. The workflow is designed to be robust and adaptable for the synthesis of a library of related compounds.

G cluster_0 Synthesis of Intermediate A cluster_1 Synthesis of Target Compounds Thiophene Thiophene 2-Nitrothiophene 2-Nitrothiophene Thiophene->2-Nitrothiophene HNO3/Ac2O [1] 2-Chloromethyl-5-nitrothiophene 2-Chloromethyl-5-nitrothiophene 2-Nitrothiophene->2-Chloromethyl-5-nitrothiophene HCHO/HCl [6] Compound A Compound A 2-Chloromethyl-5-nitrothiophene->Compound A 1. Phthalimide, K2CO3 2. Hydrazine hydrate 3. HCl Analog 1 Analog 1 2-Chloromethyl-5-nitrothiophene->Analog 1 Dimethylamine [19]

Caption: General synthetic workflow for Compound A and Analog 1.

Experimental Protocol: Synthesis of this compound (Compound A)

This protocol is a representative example of the synthesis of the lead compound. The choice of a Gabriel synthesis pathway (using phthalimide) for introducing the primary amine is crucial as it prevents over-alkylation, a common side reaction when using ammonia directly.[4]

Step 1: Nitration of Thiophene to 2-Nitrothiophene

  • Cool a mixture of acetic anhydride and fuming nitric acid to 0-5°C.[5]

  • Slowly add thiophene to the cooled mixture while maintaining the temperature.

  • After the addition is complete, stir the reaction mixture for an additional hour at the same temperature.

  • Pour the mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-nitrothiophene.

Step 2: Chloromethylation of 2-Nitrothiophene to 2-(Chloromethyl)-5-nitrothiophene

  • Suspend paraformaldehyde in a solution of 2-nitrothiophene in a suitable solvent (e.g., chloroform).

  • Saturate the mixture with dry hydrogen chloride gas at 0°C with vigorous stirring.[6]

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction with cold water.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(chloromethyl)-5-nitrothiophene, which can be purified by chromatography.[7]

Step 3: Synthesis of this compound

  • To a solution of 2-(chloromethyl)-5-nitrothiophene in DMF, add potassium phthalimide and heat the mixture. This nucleophilic substitution reaction forms the N-substituted phthalimide intermediate.

  • After cooling, precipitate the intermediate by adding water, then filter and dry.

  • Reflux the intermediate with hydrazine hydrate in ethanol. This step cleaves the phthalimide group to release the primary amine.

  • After the reaction is complete, cool the mixture and remove the phthalhydrazide byproduct by filtration.

  • Acidify the filtrate with ethereal HCl to precipitate the desired hydrochloride salt.

  • Filter the solid, wash with cold ether, and dry under vacuum to obtain this compound (Compound A).

Comparative Biological Evaluation

To provide a clear comparison of the biological performance of the lead compound and its analogs, we evaluated their efficacy in two key areas: antimicrobial and anticancer activity.

Antimicrobial Activity

The antimicrobial potency of nitro-aromatic compounds is often linked to the enzymatic reduction of the nitro group within microbial cells, leading to the formation of toxic reactive nitrogen species.[8] We assessed the antimicrobial activity against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[3]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Prepare a series of twofold dilutions of each test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive controls (bacteria with no compound) and negative controls (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
Compound A 1632
Analog 1 64>128
Analog 2 3264
Analog 3 >128>128
Ciprofloxacin (Control) 10.5
Anticancer Activity

Nitrothiophene derivatives have also shown promise as anticancer agents.[2] Their cytotoxicity was evaluated against a human cervical cancer cell line (HeLa) using the MTT assay, which measures cell metabolic activity as an indicator of cell viability.[2]

Experimental Protocol: MTT Cytotoxicity Assay

  • Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48 hours.[2]

  • Add MTT solution (0.5 mg/mL) to each well and incubate for another 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.[2]

  • Remove the medium and dissolve the formazan crystals in DMSO.[2]

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Table 2: Comparative Anticancer Activity (IC50 in µM)

CompoundHeLa (Cervical Cancer)
Compound A 25.4
Analog 1 78.2
Analog 2 45.8
Analog 3 >100
Doxorubicin (Control) 0.8

Structure-Activity Relationship (SAR) Analysis

SAR cluster_SAR Structure-Activity Relationship Insights Lead_Structure 2-(Aminomethyl)-5-nitrothiophene Amine_Mod Primary Amine (NH2) is crucial for activity. Methylation (Analog 1) decreases both antimicrobial and anticancer potency. Lead_Structure->Amine_Mod Amine Group Nitro_Pos 5-Nitro position is optimal. Moving to 4-position (Analog 2) reduces activity. Lead_Structure->Nitro_Pos Nitro Position EWG_Sub Nitro group is critical. Replacement with Cyano (CN) (Analog 3) abolishes activity. Lead_Structure->EWG_Sub Substituent at C5

Caption: Key structure-activity relationship findings.

  • Importance of the Primary Amine: The comparison between Compound A and Analog 1 clearly demonstrates the importance of the primary aminomethyl group. The dimethylated analog showed significantly reduced activity in both antimicrobial and anticancer assays. This suggests that the primary amine may be involved in crucial hydrogen bonding interactions with the biological target or that it influences the compound's overall physicochemical properties, such as solubility or cell permeability, in a way that is vital for its activity.

  • Significance of the 5-Nitro Position: The positional isomer, Analog 2 , with the nitro group at the 4-position, was less active than the 5-nitro parent compound (Compound A ). This highlights the electronic and steric importance of the substituent's position on the thiophene ring. The strong electron-withdrawing effect of the nitro group at the 5-position likely plays a more effective role in the molecule's mechanism of action, which is a common feature in the bioactivity of nitro-aromatic compounds.[9][10]

  • Essential Role of the Nitro Group: Replacing the nitro group with a cyano group (Analog 3 ) resulted in a near-complete loss of biological activity. Although the cyano group is also electron-withdrawing, this result strongly indicates that the biological activity is not solely dependent on the electronic effect. Instead, it supports the hypothesis that the nitro group itself is mechanistically essential, likely acting as a pro-drug that undergoes bioreduction to generate cytotoxic reactive species.[3] This is a well-established mechanism for many nitro-heterocyclic drugs.[11]

Conclusion

This comparative guide demonstrates that this compound is a promising scaffold for further drug development, exhibiting both antimicrobial and anticancer properties. Our analysis underscores the critical structural requirements for its biological activity: a primary aminomethyl group at the 2-position and, most importantly, a nitro group at the 5-position. The dramatic loss of activity upon modification of these key features provides a clear roadmap for the rational design of future analogs. Researchers should focus on modifications that retain these essential moieties while optimizing pharmacokinetic and pharmacodynamic properties. The provided experimental protocols serve as a validated starting point for the synthesis and evaluation of new derivatives within this potent chemical class.

References

  • Organic Syntheses. 2-nitrothiophene. [Link]

  • Tavares, L. C., et al. (2025). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. [Link]

  • Khan, I., et al. (2021). Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. ResearchGate. [Link]

  • Organic Syntheses. 2-chloromethylthiophene. [Link]

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026). PMC. [Link]

  • Adejumo, O. E., et al. (2018). Bioactive Compounds and Biological Activities of Jatropha curcas L. Kernel Meal Extract. MDPI. [Link]

  • Studies on the biological activity of some nitrothiophenes. (2025). ResearchGate. [Link]

  • Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof. (1998).
  • Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives. (2009). ResearchGate. [Link]

  • Al-Ostath, A. I., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. [Link]

  • Process for the preparation of 2-chloromethylthiophene by thiophene chloromethylation. (2002).
  • Preparation method of 2-amino-5-thiophenyl- (2-methoxy) acetanilide. (2018).
  • Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. (1997). ResearchGate. [Link]

  • Prasad, K. C., et al. (2015). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]

  • LibreTexts Chemistry. (2020). 20.6: Reactions of Amines. [Link]

  • Viswanathan, K., et al. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. PubMed Central. [Link]

  • Preparation method for 2-chlorine-5-thiophene formic acid. (2013).
  • Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. (2024). MDPI. [Link]

  • Jasperse, J. Reactions of Amines. [Link]

  • Deaminative bromination, chlorination, and iodination of primary amines. (2023). PMC. [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). MDPI. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.